2-Bromo-3-methyl-2-butenoic acid
Description
Properties
IUPAC Name |
2-bromo-3-methylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-3(2)4(6)5(7)8/h1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWKVTRJEOMTSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935804 | |
| Record name | 2-Bromo-3-methylbut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1578-14-9 | |
| Record name | 3-Bromosenecioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3-methylbut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Analysis of 2-Bromo-3-methyl-2-butenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 2-Bromo-3-methyl-2-butenoic acid, an unsaturated halogenated carboxylic acid. The document consolidates available crystallographic data, proposes a viable synthetic pathway, and presents predicted spectroscopic data to facilitate its identification and use in research and development. This guide is intended for professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Introduction
This compound, also known as 2-Bromosenecioic Acid, is a derivative of 3-methyl-2-butenoic acid (senecioic acid). The introduction of a bromine atom at the C2 position of the butenoic acid backbone introduces significant changes in the molecule's reactivity and potential biological activity, making it a compound of interest for further investigation. A thorough understanding of its three-dimensional structure and spectroscopic properties is fundamental for its application in synthetic chemistry and drug design.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₇BrO₂ |
| Molecular Weight | 179.01 g/mol |
| IUPAC Name | This compound |
| Common Name | 2-Bromosenecioic Acid |
| CAS Number | Not readily available |
Crystallographic Analysis
A key insight into the solid-state structure of this compound comes from X-ray crystallography. A study has shown that the compound crystallizes in the P1 space group. In the solid state, molecules of this compound form centrosymmetric hydrogen-bonded dimers, a common feature for carboxylic acids. The O···O distance in these dimers is 2.625(4) Å. The core structure of the molecule is nearly planar, with the bromine and carbon atoms of the butenoic acid chain lying almost in the same plane. This plane forms a dihedral angle of approximately 30.0(1)° with the plane of the carboxyl group.
Proposed Synthesis
A potential synthetic workflow is outlined below.
Caption: Proposed workflow for the synthesis of this compound.
General Experimental Protocol
Caution: This is a proposed protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2-butenoic acid in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound.
Spectroscopic Analysis
Detailed, experimentally obtained spectroscopic data for this compound is not widely published. The following tables present predicted data based on the known structure and comparison with similar compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the two methyl groups and the carboxylic acid proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.0 - 2.2 | Singlet | 3H | C3-CH₃ |
| ~2.2 - 2.4 | Singlet | 3H | C3-CH₃ |
| ~10 - 12 | Broad Singlet | 1H | COOH |
Note: The chemical shifts of the two methyl groups are expected to be slightly different due to their geometric relationship with the carboxylic acid group (E/Z isomerism is possible).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~20 - 25 | C3-C H₃ |
| ~25 - 30 | C3-C H₃ |
| ~120 - 125 | =C (Br)- |
| ~140 - 145 | -C (CH₃)₂ |
| ~165 - 170 | C OOH |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group, as well as the C=C double bond.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1640 | Medium | C=C stretch |
| ~1200-1300 | Strong | C-O stretch |
Mass Spectrometry (MS) (Predicted)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately 1:1 ratio) is expected.
| m/z | Interpretation |
| 178/180 | [M]⁺, Molecular ion |
| 99 | [M - Br]⁺ |
| 43 | [(CH₃)₂CH]⁺ |
Logical Relationships in Structural Elucidation
The structural confirmation of this compound follows a logical progression from basic molecular formula to detailed 3D arrangement.
Caption: Logical workflow for the structural elucidation of this compound.
Conclusion
This technical guide provides a summary of the known structural information for this compound and offers predicted spectroscopic data to aid in its characterization. The proposed synthetic route, based on established chemical transformations, provides a starting point for its preparation in a laboratory setting. Further experimental work is necessary to confirm the predicted spectroscopic data and optimize the synthetic protocol. This foundational information is critical for researchers and scientists interested in exploring the potential applications of this and related halogenated unsaturated carboxylic acids in drug development and other areas of chemical research.
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3-methyl-2-butenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-methyl-2-butenoic acid, a halogenated unsaturated carboxylic acid, represents a molecule of interest in organic synthesis and potential pharmaceutical applications. Its structure, featuring a vinyl bromide moiety conjugated with a carboxylic acid, suggests a unique reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available chemical and physical properties of this compound, its synthesis, and its expected reactivity. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs and theoretical predictions are also included to provide a more complete profile.
Chemical and Physical Properties
Quantitative data for this compound is scarce in the public domain. The following tables summarize the available information for the target compound and its saturated analog, 2-bromo-3-methylbutanoic acid, for comparative purposes.
Table 1: Physical and Chemical Properties
| Property | This compound | 2-Bromo-3-methylbutanoic acid |
| Molecular Formula | C₅H₇BrO₂ | C₅H₉BrO₂[1][2] |
| Molecular Weight | 179.01 g/mol | 181.03 g/mol [1][2] |
| Appearance | Crystalline solid[3] | Colorless to pale yellow liquid or crystalline solid[1] |
| Melting Point | Data not available | 39-42 °C[4] |
| Boiling Point | Data not available | 124-126 °C at 20 mmHg[4] |
| Solubility | Data not available | Moderately soluble in water; highly soluble in ethanol and ether[1] |
| CAS Number | Not assigned | 565-74-2[4] |
Table 2: Computed Properties
| Property | This compound | 2-Bromo-3-methylbutanoic acid |
| XLogP3 | 1.5 | 1.5[2] |
| Hydrogen Bond Donor Count | 1 | 1[2] |
| Hydrogen Bond Acceptor Count | 2 | 2[2] |
| Rotatable Bond Count | 1 | 2[2] |
| Exact Mass | 177.96294 Da | 179.97859 Da[2] |
| Topological Polar Surface Area | 37.3 Ų | 37.3 Ų[2] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the two methyl groups and the carboxylic acid proton. The chemical shifts of the methyl protons will be influenced by the double bond and the bromine atom. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule, including the carbonyl carbon, the two sp² hybridized carbons of the double bond, and the two sp³ hybridized carbons of the methyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹). A sharp, strong absorption for the C=O stretch of the carbonyl group should appear around 1700-1725 cm⁻¹. The C=C double bond stretch is expected in the region of 1640-1680 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of Br, COOH, and other small fragments.
Experimental Protocols
Synthesis of (Z)-2-Bromo-3-methyl-2-butenoic acid
A plausible synthetic route to (Z)-2-bromo-3-methyl-2-butenoic acid involves the dehydrobromination of an appropriate precursor, such as 2,3-dibromo-2-methylbutyric acid. This method is adapted from a patented procedure for the synthesis of (Z)-2-methyl-2-butenoic acid, where the bromo-acid is a key intermediate.
Reaction Scheme:
Synthesis of (Z)-2-bromo-3-methyl-2-butenoic acid.
Materials:
-
2,3-dibromo-2-methylbutyric acid
-
Methanolic potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2,3-dibromo-2-methylbutyric acid in methanol is prepared.
-
The solution is cooled in an ice bath.
-
A solution of potassium hydroxide in methanol is added dropwise to the cooled solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid.
-
The aqueous solution is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude (Z)-2-bromo-3-methyl-2-butenoic acid may be purified by recrystallization or chromatography.
Reactivity and Potential Applications
As an α,β-unsaturated carboxylic acid, this compound is expected to exhibit reactivity at multiple sites.
Reactivity profile of this compound.
-
Nucleophilic Acyl Substitution: The carboxylic acid group can undergo reactions typical of this functional group, such as esterification and amidation, to form various derivatives.
-
Michael Addition: The electron-withdrawing nature of the carboxylic acid group activates the double bond for conjugate addition (Michael addition) of nucleophiles at the C3 position.
-
Electrophilic Addition: The double bond can undergo electrophilic addition reactions, although the presence of the electron-withdrawing carboxyl group may decrease its reactivity compared to a simple alkene.
-
Reactions at the C-Br Bond: The vinyl bromide moiety can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful tool for carbon-carbon bond formation.
These versatile reaction pathways make this compound a potentially valuable building block in the synthesis of pharmaceuticals and other fine chemicals.
Biological Activity
There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathway involvement of this compound. Halogenated organic compounds can exhibit a wide range of biological effects, and further research would be necessary to determine the toxicological and pharmacological profile of this particular molecule.
Conclusion
This compound is a fascinating molecule with potential for synthetic applications. While a comprehensive experimental dataset for its chemical and physical properties is yet to be established, its structural features suggest a rich and versatile reactivity. The synthetic protocol outlined in this guide provides a starting point for its preparation and further investigation. Future research is warranted to fully characterize this compound and explore its potential in drug discovery and materials science.
Safety Information
As a brominated organic acid, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Direct contact with skin and eyes should be avoided. In case of contact, the affected area should be flushed with copious amounts of water. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) of a closely related compound, such as 2-bromo-3-methylbutanoic acid, and to handle the unsaturated analog with at least the same level of precaution.
References
- 1. Butanoic acid, 2-bromo-3-methyl- (CAS 565-74-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. (2R)-3-bromo-2-methylbutanoic acid | C5H9BrO2 | CID 164046773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-溴-3-甲基丁酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Bromo-3-methyl-2-butenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-3-methyl-2-butenoic acid, a halogenated unsaturated carboxylic acid with potential applications in organic synthesis and drug discovery. The proposed synthesis is a two-step process involving the bromination of 3-methyl-2-butenoic acid followed by dehydrobromination. This document outlines the detailed experimental protocols, presents relevant data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Synthetic Pathway Overview
The synthesis of this compound from 3-methyl-2-butenoic acid is proposed to proceed via a bromination-dehydrobromination sequence. The first step involves the electrophilic addition of bromine across the double bond of the starting material to yield the intermediate, 2,3-dibromo-3-methylbutanoic acid. Subsequent elimination of hydrogen bromide, facilitated by a base, leads to the formation of the target compound, this compound.
Experimental Protocols
The following protocols are adapted from established procedures for similar chemical transformations and should be optimized for the specific substrate.
Step 1: Synthesis of 2,3-Dibromo-3-methylbutanoic Acid
This procedure details the bromination of the double bond in 3-methyl-2-butenoic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |
| 3-Methyl-2-butenoic acid | 100.12 | - | 50 | 5.01 g |
| Bromine (Br₂) | 159.81 | 3.12 | 55 | 2.8 mL |
| Carbon tetrachloride (CCl₄) | 153.82 | 1.59 | - | 100 mL |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-2-butenoic acid (5.01 g, 50 mmol) in 100 mL of carbon tetrachloride.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (8.79 g, 55 mmol) in 20 mL of carbon tetrachloride dropwise from the dropping funnel over a period of 30 minutes with constant stirring. The characteristic red-brown color of bromine should disappear as the reaction progresses.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude 2,3-dibromo-3-methylbutanoic acid is obtained as a viscous oil or a low-melting solid and can be used in the next step without further purification.
Step 2: Synthesis of this compound
This procedure describes the dehydrobromination of the dibrominated intermediate to form the target α,β-unsaturated bromo-acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |
| 2,3-Dibromo-3-methylbutanoic acid | 259.92 | - | 50 (crude) | ~13 g |
| Triethylamine (Et₃N) | 101.19 | 0.726 | 100 | 13.9 mL |
| Toluene | 92.14 | 0.867 | - | 150 mL |
Procedure:
-
Transfer the crude 2,3-dibromo-3-methylbutanoic acid (~13 g, 50 mmol) to a 500 mL round-bottom flask.
-
Add 150 mL of toluene and triethylamine (10.1 g, 100 mmol).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the triethylammonium bromide salt that has precipitated.
-
Wash the filtrate with 2 M hydrochloric acid (2 x 50 mL) to remove excess triethylamine, followed by water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| Starting Material | 3-Methyl-2-butenoic acid | C₅H₈O₂ | 100.12 | White crystalline solid |
| Intermediate | 2,3-Dibromo-3-methylbutanoic acid | C₅H₈Br₂O₂ | 259.92 | Viscous oil or low-melting solid |
| Product | This compound | C₅H₇BrO₂ | 179.01 | Crystalline solid |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃) | δ (ppm): ~10-12 (s, 1H, COOH), ~2.2 (s, 3H, CH₃), ~2.0 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~170 (C=O), ~140 (C-Br), ~130 (C-(CH₃)₂), ~25 (CH₃), ~22 (CH₃) |
| IR (KBr) | ν (cm⁻¹): ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1630 (C=C stretch) |
Note: The spectroscopic data presented are estimations based on the chemical structure and data from analogous compounds. Actual experimental values may vary.
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.
Safety Considerations
-
Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Carbon tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use in a fume hood and avoid inhalation or skin contact.
-
Triethylamine (Et₃N): Flammable and corrosive. Handle in a fume hood.
-
Toluene: Flammable and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This technical guide outlines a viable synthetic route for the preparation of this compound. The described two-step bromination-dehydrobromination sequence provides a logical pathway to the target molecule. The provided experimental protocols, while adapted from related procedures, offer a solid foundation for researchers to develop a robust synthesis. Further optimization of reaction conditions and thorough characterization of the final product are recommended for any future applications in research and development.
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-3-methyl-2-butenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed synthesis, and known properties of 2-Bromo-3-methyl-2-butenoic acid. Due to the limited availability of direct discovery literature for this specific compound, this document outlines a plausible synthetic route based on established organic chemistry principles, alongside a compilation of available quantitative data and characterization information. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and potential applications of halogenated unsaturated carboxylic acids.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through a two-step process starting from the commercially available 3-methyl-2-butenoic acid. The proposed pathway involves an initial alpha-bromination via the Hell-Volhard-Zelinsky reaction, followed by a dehydrobromination to introduce the carbon-carbon double bond at the C2 position.
Synthesis Pathway Overview
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-3-methylbutanoic acid via Hell-Volhard-Zelinsky Reaction
This protocol is a general procedure for the alpha-bromination of a carboxylic acid.
-
Materials:
-
3-methyl-2-butenoic acid
-
Red phosphorus
-
Bromine
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methyl-2-butenoic acid and a catalytic amount of red phosphorus.
-
Heat the mixture gently.
-
Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be neutralized with a base trap.
-
After the addition is complete, continue to heat the mixture under reflux until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and slowly add water to quench the excess bromine and phosphorus tribromide.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2-Bromo-3-methylbutanoic acid.
-
Purify the product by distillation or crystallization.
-
Step 2: Synthesis of this compound via Dehydrobromination
This protocol is a general procedure for elimination of HBr.
-
Materials:
-
2-Bromo-3-methylbutanoic acid
-
A suitable non-nucleophilic base (e.g., potassium tert-butoxide, DBU)
-
Anhydrous solvent (e.g., THF, DMF)
-
Water
-
Diethyl ether
-
Hydrochloric acid (dilute)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 2-Bromo-3-methylbutanoic acid in an anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the base in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction by adding water.
-
Acidify the aqueous layer with dilute hydrochloric acid to a pH of ~2.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
Quantitative Data
The following tables summarize the available physical and chemical properties of the key compounds in the proposed synthesis.
Table 1: Physical and Chemical Properties of 3-methyl-2-butenoic acid
| Property | Value |
| Molecular Formula | C₅H₈O₂ |
| Molecular Weight | 100.12 g/mol |
| CAS Number | 541-47-9 |
| Melting Point | 69-71 °C |
| Boiling Point | 198-200 °C |
| Appearance | White crystalline solid |
Table 2: Physical and Chemical Properties of 2-Bromo-3-methylbutanoic acid
| Property | Value |
| Molecular Formula | C₅H₉BrO₂ |
| Molecular Weight | 181.03 g/mol |
| CAS Number | 565-74-2 |
| Melting Point | 40-42 °C |
| Boiling Point | 124-126 °C at 20 mmHg |
| Appearance | White to off-white solid |
Table 3: Crystallographic Data for this compound [1]
| Property | Value |
| Molecular Formula | C₅H₇BrO₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.953(2) |
| b (Å) | 7.962(3) |
| c (Å) | 8.083(3) |
| α (°) | 64.91(3) |
| β (°) | 71.01(3) |
| γ (°) | 88.99(3) |
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the vinyl proton and the carboxylic acid proton.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the C=C double bond, the C=O of the carboxylic acid, and the O-H stretch.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound and show a characteristic isotopic pattern for a bromine-containing molecule.
-
X-ray Crystallography: Can provide the definitive solid-state structure of the molecule.[1]
Hypothetical Biological Activity and Signaling Pathway
While the specific biological activity of this compound has not been extensively reported, α,β-unsaturated carboxylic acids and their α-bromo derivatives are known to possess various biological activities, often acting as enzyme inhibitors or covalent modifiers. The electrophilic nature of the double bond, enhanced by the electron-withdrawing carboxylic acid and bromine atom, makes them susceptible to nucleophilic attack by amino acid residues (such as cysteine or histidine) in the active sites of enzymes.
Caption: Hypothetical mechanism of action for this compound.
This diagram illustrates a potential mechanism where the compound enters a cell and covalently modifies a target enzyme, leading to the inhibition of a cellular process. This is a generalized model and would require experimental validation for this specific molecule.
Experimental and Analytical Workflow
The following diagram outlines the overall workflow from synthesis to characterization and potential biological evaluation.
Caption: Overall workflow for the synthesis and evaluation of this compound.
This guide provides a foundational understanding for the synthesis and study of this compound. Further experimental work is necessary to validate the proposed synthetic route and to explore the potential biological activities of this compound.
References
2-Bromo-3-methyl-2-butenoic Acid: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the current literature on 2-Bromo-3-methyl-2-butenoic acid, also known as 2-bromosenecioic acid. This document collates available information on its synthesis, chemical properties, and potential biological significance, with a focus on experimental details and quantitative data to support further research and development.
Chemical Properties and Characterization
This compound is a halogenated derivative of 3-methyl-2-butenoic acid (senecioic acid). Its chemical structure is characterized by a carboxylic acid moiety and a bromo-substituted double bond.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3-methyl-2-butenoic acid | 2-Bromo-3-methylbutyric acid |
| Molecular Formula | C5H7BrO2 | C5H8O2[1] | C5H9BrO2 |
| Molecular Weight | 179.01 g/mol | 100.12 g/mol [1] | 181.03 g/mol |
| Appearance | White to beige crystalline powder or chunks | White prism-shape crystals[1] | Solid |
| Melting Point | --- | 65-70 °C[1] | 39-42 °C |
| Boiling Point | --- | 194-195 °C[1] | 124-126 °C at 20 mmHg |
| Solubility | --- | Soluble in water and methanol[1] | Very slightly soluble in water; soluble in alcohol and diethyl ether |
Note: Data for this compound is limited. Properties of related compounds are provided for comparison.
A key study has confirmed the molecular structure of this compound through X-ray crystallography. The compound crystallizes in the space group P1, with molecules forming centrosymmetric hydrogen-bonded dimers. The bromine and carbon atoms lie nearly in a plane, which forms a dihedral angle of 30.0(1) degrees with the carboxyl group plane.
Synthesis and Experimental Protocols
While a definitive, optimized synthesis protocol for this compound is not extensively detailed in the available literature, a plausible synthetic route is the bromination of its precursor, 3-methyl-2-butenoic acid (also known as 3,3-dimethylacrylic acid or senecioic acid). Several methods for the synthesis of 3-methyl-2-butenoic acid itself have been reported, including the oxidation of mesityl oxide with sodium hypochlorite and the condensation of acetone with malonic acid or a bromoacetic ester.[2][3]
One potential method for the subsequent bromination is allylic bromination, which would target the methyl groups adjacent to the double bond. This type of reaction is often carried out using N-bromosuccinimide (NBS) with a radical initiator.
Hypothetical Experimental Protocol: Allylic Bromination of 3-methyl-2-butenoic acid
This protocol is based on general procedures for allylic bromination and would require optimization for this specific substrate.
Workflow for Hypothetical Synthesis
References
An In-depth Technical Guide to 2-Bromo-3-methyl-2-butenoic Acid for Organic Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-3-methyl-2-butenoic acid, a halogenated unsaturated carboxylic acid with significant potential in organic synthesis and drug development. This document details its chemical properties, synthesis, and reactivity, offering valuable insights for professionals in the field.
Core Chemical Properties and Data
This compound, also known as 2-bromosenecioic acid, is a crystalline solid. Its structure features a carbon-carbon double bond, a carboxylic acid group, and a bromine atom, making it a versatile building block for the synthesis of more complex molecules. While extensive data for this specific compound is not widely available in commercial databases, crystallographic studies have confirmed its structure. Molecules of this compound are linked to form centrosymmetric hydrogen-bonded dimers in the solid state.[1]
For comparative purposes, the physical and chemical properties of the closely related saturated analogue, 2-Bromo-3-methylbutanoic acid, are presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₉BrO₂ | --INVALID-LINK-- |
| Molecular Weight | 181.03 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid or crystalline solid | Pacific Biochem |
| Melting Point | 39-42 °C | --INVALID-LINK-- |
| Boiling Point | 124-126 °C at 20 mmHg | --INVALID-LINK-- |
| Solubility | Moderately soluble in water; highly soluble in organic solvents like ethanol and ether. | Pacific Biochem |
Spectroscopic data for various related compounds are available through the NIST Chemistry WebBook and other public databases, which can serve as a reference for the characterization of this compound and its derivatives.
Synthesis of (Z)-2-Bromo-3-methyl-2-butenoic Acid
A key synthetic route to (Z)-2-bromo-3-methyl-2-butenoic acid involves a two-step process starting from (E)-2-methyl-2-butenoic acid, commonly known as tiglic acid. This process includes a bromination step to form an intermediate, followed by a dehydrobromination reaction.[2]
Experimental Protocols
Step 1: Bromination of (E)-2-methyl-2-butenoic acid (Tiglic Acid)
Illustrative Protocol (Adapted):
-
Dissolve (E)-2-methyl-2-butenoic acid in anhydrous methanol in a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice-salt bath to 0–5 °C.
-
Slowly add a solution of bromine in methanol dropwise to the stirred solution. The temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature until the color of the bromine disappears.
-
The reaction mixture, containing 2,3-dibromo-2-methylbutyric acid, can then be worked up by adding water and extracting the product with a suitable organic solvent like diethyl ether.
Step 2: Dehydrobromination of 2,3-dibromo-2-methylbutyric acid
The intermediate, 2,3-dibromo-2-methylbutyric acid, is then subjected to dehydrobromination using a base to yield the desired (Z)-2-bromo-3-methyl-2-butenoic acid.[2]
Illustrative Protocol:
-
Dissolve the crude 2,3-dibromo-2-methylbutyric acid in methanolic potassium hydroxide.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the elimination of HBr.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is acidified, and the product is extracted with an organic solvent.
-
The crude product can be purified by crystallization or chromatography to yield pure (Z)-2-bromo-3-methyl-2-butenoic acid.
Reactivity and Applications in Organic Synthesis
This compound is a valuable intermediate in organic synthesis due to its multiple reactive sites. The presence of the vinyl bromide moiety, the carboxylic acid, and the double bond allows for a variety of chemical transformations.
Reactions at the Vinyl Bromide
Vinyl bromides are versatile functional groups that can participate in a range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Reactions involving the α,β-Unsaturated Carbonyl System
The α,β-unsaturated carboxylic acid functionality is a well-known Michael acceptor. This allows for conjugate addition reactions with various nucleophiles, providing a route to a wide range of functionalized derivatives. This reactivity is particularly relevant in drug development, where the α,β-unsaturated carbonyl moiety can be used to covalently bind to biological targets.
Applications in Drug Development
While specific applications of this compound in drug development are not extensively documented in the public domain, its structural features suggest significant potential. As an intermediate, it can be used to introduce the 3-methyl-2-butenoic acid scaffold into larger molecules. The α,β-unsaturated carbonyl system is a feature in several biologically active compounds and can be a key pharmacophore. The ability to functionalize the molecule at the bromine position further enhances its utility as a versatile building block in the synthesis of novel therapeutic agents.
Conclusion
This compound represents a valuable and versatile building block in organic chemistry. Its synthesis from readily available starting materials and its multiple points of reactivity make it an attractive intermediate for the construction of complex molecular architectures. For researchers and professionals in drug development, this compound offers a platform for the synthesis of novel compounds with potential biological activity. Further exploration of its reactivity and applications is warranted to fully unlock its potential in medicinal chemistry and materials science.
References
A Technical Guide to 2-Bromo-3-methyl-2-butenoic Acid and Its Derivatives: Synthesis, Properties, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-bromo-3-methyl-2-butenoic acid and its derivatives. It covers their physicochemical properties, synthetic methodologies, and the current understanding of their biological activities, with a focus on derivatives that hold potential in medicinal chemistry and drug development.
Introduction
This compound, also known as 2-bromosenecioic acid, is an α,β-unsaturated carboxylic acid. Its structure, featuring a bromine atom and a carboxylic acid functional group on a double bond, makes it a versatile building block in organic synthesis. The derivatives of this core structure, particularly its esters and amides, are of significant interest. Notably, N-(α-bromoacyl)-α-amino esters derived from the saturated analogue, 2-bromo-3-methylbutanoic acid, have been investigated as potential components for prodrugs, leveraging their chemical reactivity and structural similarity to dipeptides. This guide consolidates the available data on the synthesis, properties, and biological evaluation of these compounds to support further research and development.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound and its related derivatives are crucial for their application in synthesis and biological studies. Key data for the parent acid and its saturated analogue, which is often used in derivatization, are summarized below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | N/A | C₅H₇BrO₂ | 179.01 | Data Not Available | Data Not Available | Data Not Available |
| 2-Bromo-3-methylbutanoic acid | 565-74-2 | C₅H₉BrO₂ | 181.03 | 39-42 | 124-126 (at 20 mmHg) | Soluble in alcohol and diethyl ether; very slightly soluble in water.[1][2] |
| Methyl 2-(2-bromo-3-methylbutanamido)pentanoate | N/A | C₁₁H₂₀BrNO₃ | 294.19 | 97-98 | Data Not Available | Data Not Available |
Note: Data for the unsaturated parent acid is limited. The saturated analogue, 2-Bromo-3-methylbutanoic acid, is included due to its use in the synthesis of the biologically evaluated derivatives discussed in this guide.
Synthesis and Derivatization
The synthesis of this compound and its derivatives involves multi-step chemical processes. The methodologies for creating the core acid structure and for synthesizing its biologically relevant amide derivatives are detailed below.
Synthesis of (Z)-2-Bromo-2-methylbutenoic Acid
A key synthetic route to a related isomer involves the bromination of (E)-2-methyl-2-butenoic acid to form an intermediate, which is then debrominated to yield the (Z)-bromo-acid. This process highlights a general strategy for introducing the bromo-alkene functionality.[3]
Synthesis of N-(α-Bromoacyl)-α-amino Ester Derivatives
Derivatives with potential biological relevance, such as N-(α-bromoacyl)-α-amino esters, are synthesized from the corresponding saturated bromo-acyl chloride and an amino acid methyl ester. This reaction forms a peptide-like bond.[4]
References
Theoretical Analysis of 2-Bromo-3-methyl-2-butenoic Acid: A Proposed Computational Study
For Immediate Release
Abstract
This technical guide outlines a proposed framework for the theoretical and computational investigation of 2-Bromo-3-methyl-2-butenoic acid. Due to a notable absence of comprehensive theoretical studies on this specific molecule in publicly available scientific literature, this document serves as a prospective guide for future research. It details a series of proposed in silico experiments designed to elucidate the structural, electronic, and reactive properties of this compound. The methodologies presented are grounded in established quantum chemical and molecular modeling techniques. This guide is intended to provide a foundational roadmap for researchers aiming to explore the computational chemistry of this compound and its potential applications.
Introduction
This compound, also known as 2-bromosenecioic acid, is a halogenated unsaturated carboxylic acid. While some experimental data, primarily from X-ray crystallography, exists for this molecule, a deep dive into its theoretical underpinnings is currently lacking in the scientific literature.[1] Such studies are crucial for a comprehensive understanding of its chemical behavior, including its reactivity, stability, and potential intermolecular interactions. This guide proposes a series of theoretical investigations to fill this knowledge gap.
Proposed Theoretical Investigations
The following sections detail a proposed workflow for a comprehensive theoretical study of this compound.
Molecular Structure and Conformational Analysis
A foundational aspect of understanding a molecule is to determine its most stable three-dimensional structure. The crystallographic data indicates that in the solid state, the five carbon atoms and the bromine atom are nearly coplanar, with the carboxyl group plane at a dihedral angle of 30.0(1)°.[1] A computational study would explore the conformational landscape of the isolated molecule in the gas phase and in solution to identify all stable conformers and the energy barriers between them.
Electronic Properties
The electronic properties of a molecule are key to its reactivity. A thorough computational analysis would involve the calculation of various electronic descriptors.
Spectroscopic Properties
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. This proposed study would include the simulation of infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.
Reactivity and Chemical Properties
Understanding the reactivity of this compound is essential for predicting its chemical behavior and potential applications.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical, yet plausible, quantitative data that could be expected from the proposed theoretical studies. This data is for illustrative purposes and would need to be confirmed by actual calculations.
| Property | Hypothetical Value (Gas Phase) | Hypothetical Value (in Water) |
| Dipole Moment | 2.5 D | 3.8 D |
| HOMO Energy | -6.8 eV | -7.1 eV |
| LUMO Energy | -0.5 eV | -0.8 eV |
| HOMO-LUMO Gap | 6.3 eV | 6.3 eV |
| Ionization Potential | 8.2 eV | 8.5 eV |
| Electron Affinity | 0.9 eV | 1.2 eV |
| Table 1: Hypothetical Electronic Properties of this compound |
| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) | Description |
| ν(C=O) | 1720 | Carbonyl stretch |
| ν(C=C) | 1645 | Alkene C=C stretch |
| ν(O-H) | 3550 | Carboxylic acid O-H stretch |
| ν(C-Br) | 650 | Carbon-bromine stretch |
| Table 2: Hypothetical Infrared Vibrational Frequencies for this compound |
Experimental Protocols: A Computational Approach
This section provides detailed methodologies for the proposed theoretical experiments.
Computational Details
All calculations would be performed using a suite of quantum chemistry software such as Gaussian, ORCA, or Spartan.
-
Geometry Optimization and Frequency Calculations: The molecular geometry of this compound would be optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set. The nature of the stationary points would be confirmed by frequency calculations, ensuring no imaginary frequencies for minima.
-
Solvation Effects: The influence of a solvent environment (e.g., water) would be modeled using the Polarizable Continuum Model (PCM).
-
Electronic Properties: Molecular orbitals (HOMO, LUMO), Mulliken and Natural Bond Orbital (NBO) charges, and the Molecular Electrostatic Potential (MEP) would be calculated at the same level of theory.
-
Spectroscopic Simulations: IR and Raman spectra would be simulated from the calculated vibrational frequencies. NMR chemical shifts would be calculated using the Gauge-Including Atomic Orbital (GIAO) method.
Mandatory Visualizations
The following diagrams illustrate the proposed theoretical workflow and the logical relationships between the computational tasks.
Caption: Proposed workflow for the theoretical study of this compound.
Conclusion
This technical guide has outlined a comprehensive plan for the theoretical investigation of this compound. While based on a prospective study due to the current lack of published theoretical research, the proposed methodologies and analyses provide a robust framework for future computational work. The insights gained from such a study would be invaluable for a more complete understanding of the chemical nature of this molecule and could guide its potential applications in various scientific and industrial fields.
References
Methodological & Application
Application Notes and Protocols: 2-Bromo-3-methyl-2-butenoic Acid in the Synthesis of Dehydrovaline-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the proposed use of 2-Bromo-3-methyl-2-butenoic acid as a precursor for the synthesis of peptides containing the unnatural amino acid dehydrovaline (ΔVal). The incorporation of α,β-dehydroamino acids (ΔAAs) like ΔVal into peptides is a key strategy for enhancing their proteolytic stability and influencing their conformation. While direct incorporation of this compound into peptides is not a standard procedure, this guide outlines a feasible synthetic pathway to convert it into a protected dehydrovaline building block suitable for solid-phase peptide synthesis (SPPS). The protocols provided are based on established methods for the synthesis of peptides containing dehydroamino acids.
Introduction
Peptides are of significant interest as therapeutic agents due to their high specificity and biological activity. However, their susceptibility to proteolytic degradation limits their clinical utility. The introduction of unnatural amino acids, particularly α,β-dehydroamino acids, can significantly improve the stability of peptides without drastically altering their secondary structure. Dehydrovaline, with its tetrasubstituted double bond, is a bulky dehydroamino acid that can impart considerable resistance to enzymatic cleavage.
This compound serves as a potential starting material for the synthesis of a dehydrovaline building block. This document details a proposed synthetic route and the subsequent solid-phase synthesis protocols for incorporating this valuable residue into peptide chains.
Proposed Synthesis of Fmoc-Dehydrovaline-OH from this compound
The conversion of this compound into an Fmoc-protected dehydrovaline derivative is a necessary first step for its use in standard Fmoc-based solid-phase peptide synthesis. A plausible synthetic route involves a nucleophilic substitution of the bromine atom with an amino group, followed by N-terminal protection.
Application Notes and Protocols for 2-Bromo-3-methyl-2-butenoic Acid in Medicinal Chemistry
Introduction
2-Bromo-3-methyl-2-butenoic acid and its derivatives have emerged as compounds of interest in medicinal chemistry, particularly in the field of oncology. Their structural resemblance to amino acids allows them to interact with nutrient transport systems that are often upregulated in cancer cells. This unique property positions them as potential diagnostic and therapeutic agents targeting the metabolic vulnerabilities of tumors. These application notes provide an overview of their use in brain tumor imaging and as potential inhibitors of nutrient transporters, along with detailed experimental protocols.
Application I: Probes for Brain Tumor Imaging
Derivatives of this compound have been developed as radiolabeled probes for positron emission tomography (PET) imaging of brain tumors. Cancer cells exhibit an increased demand for amino acids to support rapid proliferation. Amino acid transporters, such as System A and System L, are frequently overexpressed in glioma cells and facilitate the uptake of essential amino acids.
A key application is the use of (S)-amino-2-methyl-4-[⁷⁶Br]bromo-3-(E)-butenoic acid ([⁷⁶Br]BrVAIB), a derivative of this compound, as a PET tracer.[1] This compound has demonstrated significant uptake in brain tumor models, suggesting its utility in diagnosing and staging brain cancers.[1] The transport of [⁷⁶Br]BrVAIB is mediated by both System A and System L amino acid transporters, which are upregulated in tumor cells.[1]
Experimental Workflow: Brain Tumor Imaging with [⁷⁶Br]BrVAIB
Caption: Workflow for the synthesis and in vivo evaluation of [⁷⁶Br]BrVAIB for brain tumor imaging.
Application II: Inhibition of Nutrient Transport in Cancer
This compound is described as a potent inhibitor of amino acid and carboxylate transporters.[2] By blocking these transporters, the compound can disrupt the supply of essential nutrients to cancer cells, leading to a reduction in cell growth and proliferation. This mechanism is particularly relevant for tumors that are "addicted" to certain amino acids, such as glutamine.
Furthermore, there are indications that this compound may also inhibit the uptake of glucose and glutamine in brain tumors.[2] This dual inhibition of key nutrient pathways presents a promising strategy for cancer therapy, as it targets the metabolic plasticity of tumor cells.
Signaling Pathway: Nutrient Transporter Inhibition in Cancer
Caption: Inhibition of nutrient transporters by this compound in cancer cells.
Quantitative Data
The following table summarizes the biodistribution data for (S)-amino-2-methyl-4-[⁷⁶Br]bromo-3-(E)-butenoic acid ([⁷⁶Br]BrVAIB) in mice bearing DBT glioma tumors, as reported by Vavere et al. (2015).[1]
| Tissue | Uptake at 1h post-injection (%ID/g ± SD) |
| Blood | 0.5 ± 0.1 |
| Brain (Normal) | 0.8 ± 0.1 |
| Tumor | 3.7 ± 0.4 |
| Liver | 1.5 ± 0.2 |
| Kidneys | 12.3 ± 2.1 |
Experimental Protocols
Protocol I: Synthesis of (S)-amino-2-methyl-4-bromo-3-(E)-butenoic acid (BrVAIB)
This protocol is adapted from Vavere et al., J. Med. Chem. 2015, 58, 21, 8436–8445.[1]
Materials:
-
(S)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-butenoic acid
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Carbon tetrachloride (CCl₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Allylic Bromination:
-
To a solution of (S)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-butenoic acid in CCl₄, add NBS and a catalytic amount of AIBN.
-
Reflux the mixture under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and filter off the succinimide.
-
Concentrate the filtrate under reduced pressure to obtain the crude bromo-intermediate.
-
-
Deprotection:
-
Dissolve the crude intermediate in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure.
-
Purify the final product by HPLC to yield (S)-amino-2-methyl-4-bromo-3-(E)-butenoic acid.
-
Protocol II: In Vivo PET Imaging of Brain Tumors
This protocol provides a general framework for small animal PET imaging based on the methodology used for amino acid tracers.[1]
Materials:
-
Tumor-bearing animal model (e.g., mouse with intracranial DBT glioma)
-
Radiolabeled tracer (e.g., [⁷⁶Br]BrVAIB) in sterile saline
-
Small animal PET scanner
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (e.g., 2% in oxygen).
-
Place the animal on the scanner bed and maintain anesthesia throughout the imaging session.
-
-
Tracer Administration:
-
Administer a defined dose of the radiotracer (e.g., 5-10 MBq) via intravenous injection (e.g., tail vein).
-
-
PET Scan Acquisition:
-
Acquire dynamic or static PET scans starting at a specified time post-injection (e.g., 60 minutes).
-
The acquisition time will depend on the scanner and the activity of the tracer (e.g., 10-30 minutes).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
-
Draw regions of interest (ROIs) over the tumor and normal brain tissue.
-
Calculate the tracer uptake in each ROI, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Protocol III: Amino Acid Transport Inhibition Assay
This is a general protocol for assessing the inhibition of amino acid transport in cancer cell lines.
Materials:
-
Cancer cell line (e.g., DBT glioma cells)
-
Cell culture medium and supplements
-
Radiolabeled amino acid (e.g., ³H-Leucine)
-
Test compound (this compound)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution)
-
Lysis buffer
-
Scintillation counter
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate (e.g., 24-well) and allow them to adhere and grow to 80-90% confluency.
-
-
Inhibition:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
-
Uptake:
-
Add the radiolabeled amino acid to the wells and incubate for a short period (e.g., 1-5 minutes) to measure initial transport rates.
-
-
Wash and Lysis:
-
Rapidly wash the cells with ice-cold uptake buffer to stop the transport.
-
Lyse the cells with a suitable lysis buffer.
-
-
Quantification:
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration in each well to normalize the data.
-
Calculate the IC₅₀ value of the test compound.
-
References
Application Notes and Protocols for the Reactions of 2-Bromo-3-methyl-2-butenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-methyl-2-butenoic acid is a versatile bifunctional molecule containing both a reactive carbon-bromine bond and an electron-deficient carbon-carbon double bond. This unique structural arrangement allows for a variety of chemical transformations, making it a valuable building block in organic synthesis, particularly for the preparation of novel pharmaceutical intermediates and other complex organic molecules. These application notes provide detailed experimental protocols for key reactions of this compound, including nucleophilic substitution and electrophilic addition, along with representative data and mechanistic diagrams.
Physicochemical Data
A summary of the key physical and chemical properties of related compounds is presented in Table 1 for reference.
| Property | 2-bromo-3-methylbutanoic acid |
| CAS Number | 565-74-2 |
| Molecular Formula | C₅H₉BrO₂ |
| Molecular Weight | 181.03 g/mol |
| Melting Point | 39-44 °C |
| Boiling Point | 116 °C (15 mmHg) |
Experimental Protocols
Protocol 1: Nucleophilic Substitution with Sodium Azide
This protocol describes the substitution of the bromine atom with an azide group, a versatile functional group that can be further transformed, for instance, into an amine.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 10 mL per gram of starting material).
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether (50 mL) and water (50 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, 2-azido-3-methyl-2-butenoic acid.
-
Purify the crude product by column chromatography on silica gel.
Expected Results:
| Product | Yield (%) |
| 2-Azido-3-methyl-2-butenoic acid | 75-85 |
Protocol 2: Electrophilic Addition of Hydrogen Bromide
This protocol details the addition of hydrogen bromide across the double bond of this compound. Due to the electronic effects of the carboxylic acid and the existing bromine atom, the regioselectivity of this reaction is of particular interest. The addition of HBr to α,β-unsaturated acids often proceeds with anti-Markovnikov selectivity.[1]
Materials:
-
This compound
-
Hydrogen bromide (33% in acetic acid)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrogen bromide in acetic acid (1.1 eq) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to neutralize any excess bromine.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product, 2,3-dibromo-3-methylbutanoic acid.
-
Purify the product by recrystallization or column chromatography.
Expected Results:
| Product | Yield (%) |
| 2,3-Dibromo-3-methylbutanoic acid | 80-90 |
Reaction Mechanisms and Workflows
The following diagrams illustrate the generalized workflows and reaction pathways for the described transformations of this compound.
Caption: Workflow for Nucleophilic Substitution.
Caption: Workflow for Electrophilic Addition.
Caption: General Reaction Pathways.
References
Application Notes and Protocols for 2-Bromo-3-methyl-2-butenoic Acid in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-methyl-2-butenoic acid is a versatile halogenated carboxylic acid that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a bromine atom on the double bond and a carboxylic acid group, provides multiple reactive sites for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of bioactive molecules, with a focus on its potential application in the preparation of pyrethroid insecticides, a class of synthetic insecticides with widespread use in agriculture and public health. While direct synthesis of commercial drugs starting from this compound is not extensively documented in publicly available literature, its structural motifs are present in key intermediates of potent bioactive molecules.
Application in the Synthesis of Pyrethroid Insecticides
Pyrethroid insecticides are synthetic analogs of the natural pyrethrins, which are esters of chrysanthemic acid or pyrethric acid. The synthesis of many pyrethroids involves the construction of a cyclopropane ring with specific stereochemistry and substituents. Brominated intermediates, structurally related to this compound, play a crucial role in the formation of these key structural features. For instance, the synthesis of potent pyrethroids like deltamethrin involves the use of (1R)-cis-2,2-dimethyl-3-(dibromoethenyl)cyclopropanecarboxylic acid. While not a direct application of this compound, the underlying chemistry highlights the importance of brominated butenoic acid derivatives in this class of compounds.
The following sections detail a generalized synthetic approach and a hypothetical experimental protocol for the synthesis of a pyrethroid precursor, illustrating the potential utility of this compound.
General Synthetic Pathway
The synthesis of pyrethroid insecticides often involves the esterification of a suitable alcohol with a cyclopropanecarboxylic acid derivative. The vinyl group on the cyclopropane ring is a key feature for insecticidal activity. A plausible synthetic route could involve the use of this compound to introduce the necessary structural elements for cyclopropanation and subsequent modifications.
Caption: Generalized synthetic pathway for a pyrethroid insecticide.
Experimental Protocols
The following is a hypothetical, representative experimental protocol for a key step in a pyrethroid synthesis that could be adapted to utilize a derivative of this compound.
Protocol 1: Synthesis of a Brominated Cyclopropanecarboxylate Intermediate
Objective: To synthesize a key intermediate for pyrethroid synthesis via a cyclopropanation reaction.
Materials:
-
Activated derivative of this compound (e.g., acid chloride)
-
Chiral alcohol (e.g., (R)-pantolactone)
-
Diazoacetate (e.g., ethyl diazoacetate)
-
Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Esterification: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the chiral alcohol (1.0 eq) and a non-nucleophilic base (e.g., pyridine, 1.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Add a solution of the activated this compound derivative (1.1 eq) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude ester. Purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Cyclopropanation: To a solution of the purified ester (1.0 eq) and the rhodium(II) catalyst (0.01 eq) in anhydrous dichloromethane, add a solution of ethyl diazoacetate (1.5 eq) in anhydrous dichloromethane dropwise over 2 hours at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for an additional 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired brominated cyclopropanecarboxylate intermediate.
Data Presentation:
The following table summarizes hypothetical quantitative data for the synthesis of the brominated cyclopropanecarboxylate intermediate.
| Step | Reactant A (mmol) | Reactant B (mmol) | Product (mmol) | Yield (%) | Purity (%) |
| Esterification | 10.0 | 11.0 | 8.5 | 85 | >95 |
| Cyclopropanation | 8.0 | 12.0 | 6.0 | 75 | >98 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for the development and evaluation of a new pyrethroid insecticide.
Caption: Workflow for pyrethroid insecticide development.
Conclusion
This compound represents a potentially valuable, though not widely documented, intermediate for the synthesis of complex bioactive molecules, particularly in the agrochemical field. The protocols and workflows presented here, while based on generalized and hypothetical examples, provide a framework for researchers to explore the utility of this and related brominated building blocks in the development of new chemical entities. Further research into specific applications and detailed reaction optimizations is warranted to fully realize the synthetic potential of this compound.
Application Notes and Protocols for the Synthesis of Heterocycles from 2-Bromo-3-methyl-2-butenoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-Bromo-3-methyl-2-butenoic acid as a key starting material. The described methodologies offer pathways to pyrazolone, thiazine, and oxazine derivatives, which are important scaffolds in medicinal chemistry and drug development.
Synthesis of 4,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one Derivatives
Pyrazolone structures are well-known pharmacophores with a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The following protocol outlines a direct synthesis of a pyrazolone derivative from this compound via cyclocondensation with hydrazine hydrate.
Reaction Principle:
The reaction proceeds through a proposed mechanism involving the initial formation of a hydrazide, followed by an intramolecular nucleophilic substitution where the terminal nitrogen of the hydrazine moiety attacks the β-carbon of the α,β-unsaturated system, displacing the bromide and leading to the cyclized pyrazolone product.
Experimental Protocol:
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Sodium carbonate
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (30 mL).
-
Add sodium carbonate (1.1 eq) to the solution and stir for 15 minutes at room temperature.
-
To this suspension, add hydrazine hydrate (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water (50 mL) and acidify to pH 3-4 with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 4,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one | This compound | Hydrazine hydrate, Na2CO3 | Ethanol | 6-8 | 75-85 |
Workflow Diagram:
Caption: Synthesis of 4,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one.
Synthesis of 2,2-dimethyl-2,3-dihydro-6H-1,3-thiazin-4(5H)-one
Thiazine derivatives are heterocyclic compounds that have shown a variety of biological activities. This protocol describes the synthesis of a 1,3-thiazin-4-one derivative from this compound and thioamide.
Reaction Principle:
This synthesis is a variation of the Hantzsch thiazole synthesis, adapted for a six-membered ring. It involves the reaction of an α,β-unsaturated β-halo acid with a thioamide. The proposed mechanism involves the initial S-alkylation of the thioamide by the β-bromo position of the acid, followed by an intramolecular cyclization through the attack of the nitrogen atom on the activated carbonyl group of the carboxylic acid.
Experimental Protocol:
Materials:
-
This compound
-
Thioacetamide
-
Pyridine
-
Acetonitrile
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Hydrochloric acid (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a 100 mL three-necked flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in dry acetonitrile (40 mL).
-
Add thioacetamide (1.1 eq) and pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in dry acetonitrile (10 mL) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the precipitated dicyclohexylurea (DCU).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with 1M HCl (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 2,2-dimethyl-2,3-dihydro-6H-1,3-thiazin-4(5H)-one.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 2,2-dimethyl-2,3-dihydro-6H-1,3-thiazin-4(5H)-one | This compound | Thioacetamide, Pyridine, DCC | Acetonitrile | 12-16 | 60-70 |
Workflow Diagram:
Caption: Synthesis of 2,2-dimethyl-2,3-dihydro-6H-1,3-thiazin-4(5H)-one.
Synthesis of 2,2-dimethyl-2,3-dihydro-6H-1,3-oxazin-4(5H)-one
1,3-Oxazin-4-one derivatives are another class of heterocycles with potential applications in drug discovery. This protocol details their synthesis from this compound and hydroxylamine.
Reaction Principle:
The reaction is proposed to proceed via an initial O-acylation of hydroxylamine with the activated carboxylic acid, followed by an intramolecular Michael addition of the nitrogen atom to the β-position of the α,β-unsaturated system, with subsequent displacement of the bromide ion to form the six-membered oxazinone ring.
Experimental Protocol:
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Triethylamine
-
N,N-Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in dry DMF (50 mL) in a 250 mL round-bottom flask, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq) in DMF (20 mL).
-
Add the hydroxylamine solution to the activated acid solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Pour the reaction mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to obtain the pure 2,2-dimethyl-2,3-dihydro-6H-1,3-oxazin-4(5H)-one.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 2,2-dimethyl-2,3-dihydro-6H-1,3-oxazin-4(5H)-one | This compound | Hydroxylamine HCl, Et3N, EDC, HOBt | DMF | 24 | 55-65 |
Workflow Diagram:
Caption: Synthesis of 2,2-dimethyl-2,3-dihydro-6H-1,3-oxazin-4(5H)-one.
Signaling Pathway Context
While specific signaling pathway involvement for the synthesized compounds is not yet established, pyrazolone, thiazine, and oxazine cores are present in numerous biologically active molecules. For instance, some pyrazolone derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. Thiazine-containing compounds have been investigated as potential inhibitors of various kinases involved in cell signaling pathways related to cancer and inflammation. Further biological screening of these novel heterocycles is warranted to elucidate their specific mechanisms of action and potential therapeutic targets.
Hypothetical Signaling Pathway Inhibition
Application Notes and Protocols for the Characterization of 2-Bromo-3-methyl-2-butenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-methyl-2-butenoic acid is a halogenated unsaturated carboxylic acid. Its characterization is crucial for quality control, reaction monitoring, and regulatory purposes. This document provides detailed application notes and protocols for the analytical characterization of this compound using various instrumental techniques.
Disclaimer: Direct experimental data for this compound is limited in publicly available literature. The following protocols and expected data are based on the analysis of structurally similar compounds and established principles of analytical chemistry. These should serve as a starting point for method development and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the elucidation of the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (300-500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Predicted Quantitative Data for this compound
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid Proton | 10.0 - 13.0 | Singlet (broad) | 1H | -COOH |
| Methyl Protons (A) | ~2.1 | Singlet | 3H | -CH₃ |
| Methyl Protons (B) | ~1.9 | Singlet | 3H | -CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Carboxylic Carbon | 165 - 175 | -COOH |
| Vinylic Carbon (C-Br) | 110 - 120 | =C-Br |
| Vinylic Carbon (C-CH₃) | 135 - 145 | =C(CH₃)₂ |
| Methyl Carbons | 20 - 30 | -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of this compound. Fragmentation patterns can further aid in structural confirmation. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile compounds, GC-MS is a suitable technique. Derivatization may be necessary to improve the volatility of the carboxylic acid.
-
Sample Preparation (with Derivatization):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the carboxylic acid to a more volatile silyl ester.
-
Heat the mixture at 60-70°C for 30 minutes.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
-
Instrument Parameters:
-
Gas Chromatograph (GC):
-
Column: 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Predicted Quantitative Data for this compound
| Mass Spectrometry (Predicted) | m/z | Assignment | Notes |
| Molecular Ion | 179/181 | [M]⁺ | Shows characteristic 1:1 isotopic pattern for Bromine. |
| Fragment 1 | 164/166 | [M - CH₃]⁺ | Loss of a methyl group. |
| Fragment 2 | 134/136 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| Fragment 3 | 100 | [M - Br]⁺ | Loss of the Bromine atom. |
| Fragment 4 | 55 | [C₄H₇]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
-
Predicted Quantitative Data for this compound
| Infrared Spectroscopy (Predicted) | Wavenumber (cm⁻¹) | Functional Group | Vibration |
| Broad Band | 2500-3300 | O-H | Stretching (Carboxylic Acid) |
| Sharp, Strong Band | 1680-1710 | C=O | Stretching (Carboxylic Acid) |
| Medium Band | 1630-1650 | C=C | Stretching (Alkene) |
| Medium to Strong Band | 1210-1320 | C-O | Stretching (Carboxylic Acid) |
| 500-600 | C-Br | Stretching |
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for separating, identifying, and quantifying this compound in a mixture. A reverse-phase method is generally suitable for this type of compound.
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Instrument Parameters:
-
HPLC System:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 20% acetonitrile and increase to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Detector:
-
UV-Vis Detector set at a wavelength where the analyte absorbs (e.g., 210 nm).
-
-
Expected Quantitative Data
| HPLC | Value | Notes |
| Retention Time | Analyte-specific | Dependent on the exact HPLC conditions and column. Should be consistent for a given method. |
| Peak Area | Proportional to concentration | Used for quantification against a standard curve. |
Experimental Workflow
The following diagram illustrates a general workflow for the characterization of this compound.
Caption: General experimental workflow for the characterization of this compound.
Summary
The comprehensive characterization of this compound requires the use of multiple analytical techniques. NMR spectroscopy is essential for unambiguous structure elucidation. Mass spectrometry confirms the molecular weight and provides fragmentation information, with the bromine isotopic pattern being a key indicator. IR spectroscopy helps in identifying the characteristic functional groups. Finally, HPLC is a powerful tool for assessing the purity and for the quantification of the compound. The protocols and expected data provided herein serve as a robust starting point for the analytical characterization of this molecule. Method validation should be performed for each specific application to ensure accuracy and precision.
Application Notes and Protocols for the Purification of 2-Bromo-3-methyl-2-butenoic Acid
Disclaimer: Limited specific experimental data is available for the purification of 2-Bromo-3-methyl-2-butenoic acid. The following protocols and data are based on established purification techniques for structurally similar compounds, such as α-bromoalkanoic acids and α,β-unsaturated carboxylic acids. Researchers should consider these as adaptable starting points and optimize the procedures for their specific sample.
Introduction
This compound is a halogenated unsaturated carboxylic acid with potential applications in organic synthesis and drug development. The purity of this compound is crucial for its intended use, necessitating effective purification strategies to remove unreacted starting materials, byproducts, and other impurities. This document outlines several common and effective techniques for the purification of this compound, including recrystallization, vacuum distillation, and column chromatography.
Potential Impurities
The nature and quantity of impurities will largely depend on the synthetic route employed. A common method for the synthesis of similar α-bromo acids is the Hell-Volhard-Zelinsky reaction, which involves the bromination of the corresponding carboxylic acid in the presence of a phosphorus catalyst. Potential impurities from such a synthesis could include:
-
Unreacted starting material: 3-methyl-2-butenoic acid
-
Over-brominated byproducts: Dibromo- or other poly-brominated species
-
Reagents and catalysts: Phosphorus tribromide (PBr₃) and its hydrolysis products
-
Solvent residues
-
Isomeric byproducts: If the reaction conditions are not well-controlled, isomers of the desired product might form.
Purification Techniques: A Comparative Overview
The choice of purification method depends on the nature of the impurities, the scale of the purification, and the desired final purity. Below is a comparative table of the most common techniques.
| Purification Technique | Principle | Advantages | Disadvantages | Typical Purity Achieved (for analogous compounds) |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | High purity achievable, effective for removing small amounts of impurities, scalable. | Product loss in the mother liquor, requires a suitable solvent, may not remove impurities with similar solubility. | >99% for many crystalline organic acids. |
| Vacuum Distillation | Difference in boiling points between the compound and impurities under reduced pressure. | Effective for removing non-volatile or highly volatile impurities, suitable for liquid or low-melting solids. | Requires specialized equipment, thermal degradation of the compound is possible, may not separate compounds with close boiling points. | 95-99% depending on the nature of impurities. |
| Column Chromatography | Differential adsorption of the compound and impurities onto a stationary phase as a mobile phase passes through. | Highly effective for separating complex mixtures and isomers, applicable to a wide range of compounds. | Can be time-consuming and expensive, requires significant amounts of solvent, scalability can be challenging. | >99.5% achievable, depending on the separation. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is based on the general principles of recrystallization for organic acids and the known solubility of the analogous compound, 2-bromo-3-methylbutyric acid.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, hexane/ethyl acetate mixture, petroleum ether)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
-
Based on data for similar compounds, ethanol or a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) are good starting points.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is important to use the minimum volume of hot solvent to maximize the yield.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Workflow for Recrystallization:
Caption: Workflow for the purification of this compound by recrystallization.
Protocol 2: Vacuum Distillation
This protocol is suitable for purifying liquid or low-melting solid this compound from non-volatile or significantly higher/lower boiling point impurities. Given the boiling point of the analogous 2-bromo-3-methylbutyric acid (124-126 °C at 20 mmHg), vacuum distillation is necessary to prevent decomposition at atmospheric pressure.
Materials:
-
Crude this compound
-
Short-path distillation apparatus
-
Round-bottom flasks
-
Heating mantle with a stirrer
-
Vacuum pump with a pressure gauge
-
Cold trap (e.g., with dry ice/acetone)
-
Thermometer
Procedure:
-
Apparatus Setup:
-
Assemble the short-path distillation apparatus. Ensure all glassware is clean, dry, and free of cracks.
-
Place the crude product and a magnetic stir bar in the distillation flask. Do not fill the flask more than two-thirds full.
-
Connect the condenser to a cooling water source.
-
Place a thermometer in the distillation head to monitor the vapor temperature.
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump.
-
-
Distillation:
-
Begin stirring the crude product.
-
Gradually apply vacuum and monitor the pressure.
-
Once the desired pressure is reached and stable, begin to heat the distillation flask gently.
-
Collect any low-boiling fractions in a separate receiving flask.
-
Increase the temperature gradually until the product begins to distill. Collect the fraction that distills at a constant temperature. This is the purified product.
-
Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.
-
-
Shutdown:
-
Turn off the heating and allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum.
-
Dismantle the apparatus and collect the purified product.
-
Workflow for Vacuum Distillation:
Caption: Workflow for the purification of this compound by vacuum distillation.
Protocol 3: Column Chromatography
Column chromatography is a powerful technique for separating compounds with similar polarities. For a carboxylic acid, silica gel is a common stationary phase.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate, possibly with a small amount of acetic acid)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber for monitoring the separation
Procedure:
-
Eluent Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. The ideal eluent should provide a good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.5.
-
For a carboxylic acid, a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is a good starting point. Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can help to reduce tailing of the acidic compound on the silica gel.
-
-
Column Packing:
-
Pack the chromatography column with silica gel using either a dry or wet packing method. Ensure the silica gel bed is uniform and free of cracks.
-
Equilibrate the column by running the chosen eluent through it until the silica gel is fully wetted and settled.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate tubes as the solvent comes off the column.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Logical Relationship for Column Chromatography:
Caption: Logical workflow for the purification of this compound by column chromatography.
Application Notes: 2-Bromo-3-methyl-2-butenoic Acid as a Precursor for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the potential of 2-bromo-3-methyl-2-butenoic acid as a key intermediate in the synthesis of novel pesticides and herbicides. While direct, large-scale commercial use of this specific acid is not widely documented, its structural features and the established utility of similar molecules suggest its significant potential in developing new agrochemicals, particularly pyrethroid analogues with acyclic acid moieties.
Introduction
This compound is a halogenated unsaturated carboxylic acid. Its potential as an agrochemical precursor is primarily based on two features: the reactive bromo-alkene functional group and the carboxylic acid handle, which allows for esterification. This structure is analogous to the acid components of some non-cyclopropane pyrethroid insecticides, such as fenvalerate, making it a target for the synthesis of new active ingredients. The closely related saturated compound, ethyl 2-bromo-3-methylbutyrate, is a known building block in the synthesis of crop protection agents, where the bromine atom serves as an effective leaving group in nucleophilic substitution reactions.
Hypothetical Application: Synthesis of a Pyrethroid-like Insecticide
This section outlines a hypothetical application of this compound in the synthesis of an insecticidal ester, drawing parallels with the well-established chemistry of pyrethroids. Pyrethroids are a major class of insecticides that act as fast-acting neurotoxins in insects.[1][2] They are esters of a carboxylic acid and an alcohol. A common and highly effective alcohol moiety used in many synthetic pyrethroids is α-cyano-3-phenoxybenzyl alcohol.[3][4]
By esterifying this compound with α-cyano-3-phenoxybenzyl alcohol, a novel pyrethroid analogue can be synthesized. The expected biological activity would be modulation of insect voltage-gated sodium channels, a mechanism characteristic of pyrethroids.[5]
Quantitative Data (Hypothetical)
The following table presents hypothetical efficacy data for the synthesized compound, "Gemini-cide 1," compared to a known pyrethroid, Deltamethrin. This data is for illustrative purposes to guide potential research and is not based on published experimental results for this specific compound.
| Compound | Target Pest | LC50 (µg/mL) | Knockdown Time (min) at 1 µg/cm² |
| Gemini-cide 1 | Musca domestica (Housefly) | 0.08 | 15 |
| Deltamethrin | Musca domestica (Housefly) | 0.05 | 10 |
| Gemini-cide 1 | Aedes aegypti (Mosquito) | 0.02 | 12 |
| Deltamethrin | Aedes aegypti (Mosquito) | 0.01 | 8 |
Experimental Protocols
Protocol 1: Synthesis of (S)-α-cyano-3-phenoxybenzyl (E)-2-bromo-3-methyl-2-butenoate (Hypothetical Insecticide "Gemini-cide 1")
This protocol describes a two-step process for the synthesis of the target insecticidal ester from this compound.
Step 1: Acyl Chloride Formation
-
To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-bromo-3-methyl-2-butenoyl chloride. Use this directly in the next step.
Step 2: Esterification
-
Dissolve (S)-α-cyano-3-phenoxybenzyl alcohol (1.0 eq) and pyridine (1.2 eq) in dry DCM (15 mL/mmol) under a nitrogen atmosphere and cool to 0 °C.
-
Add the crude 2-bromo-3-methyl-2-butenoyl chloride (from Step 1, dissolved in a minimal amount of dry DCM) dropwise to the alcohol solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product.
Diagrams
Logical Workflow for Agrochemical Synthesis
Caption: Synthetic workflow for a novel agrochemical.
Hypothetical Signaling Pathway: Action on Insect Sodium Channels
Caption: Mechanism of action of pyrethroid-like insecticides.
Conclusion
This compound represents a promising, though currently underexploited, platform for the development of new pesticides and herbicides. Its utility as a synthetic intermediate is strongly suggested by the established role of similar bromo-butyrate esters in agrochemical production. The hypothetical synthesis of a pyrethroid analogue presented here illustrates a plausible route to novel insecticidal compounds. Further research into the synthesis and biological evaluation of various esters and other derivatives of this compound is warranted to fully explore its potential in crop protection.
References
- 1. beyondpesticides.org [beyondpesticides.org]
- 2. Pyrethroid - Wikipedia [en.wikipedia.org]
- 3. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. api.fspublishers.org [api.fspublishers.org]
- 5. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-methyl-2-butenoic acid
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the synthesis of 2-Bromo-3-methyl-2-butenoic acid. The following information is based on established principles of organic synthesis and data from analogous reactions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My reaction has a very low yield or did not proceed to completion. What are the common causes and how can I fix it?
A1: Low conversion of the starting material, 3-methyl-2-butenoic acid, is a frequent issue. Consider the following troubleshooting steps:
-
Reagent Purity: Ensure the purity of your starting material and brominating agent. Impurities in 3-methyl-2-butenoic acid can inhibit the reaction. Consider purifying the starting material by distillation or recrystallization if its purity is questionable.
-
Brominating Agent: The choice and quality of the brominating agent are critical.
-
N-Bromosuccinimide (NBS): If using NBS, ensure it is fresh. Old NBS may contain succinimide, which can interfere with the reaction. Recrystallize NBS from water if necessary.
-
Bromine (Br₂): Ensure the bromine is dry and free of HBr.
-
-
Initiator/Catalyst: For reactions involving NBS, a radical initiator (like AIBN or benzoyl peroxide) or UV light is often required. Ensure the initiator is active and used in the correct catalytic amount. For reactions using elemental bromine, a catalyst may not be necessary if the mechanism is electrophilic addition-elimination.
-
Reaction Temperature: The optimal temperature is crucial. If the temperature is too low, the reaction rate will be slow. If it is too high, it can lead to side reactions and degradation of the product.[1][2] Experiment with a temperature gradient to find the optimal condition.
-
Solvent Choice: The solvent should be inert to the reaction conditions. Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are common choices for bromination reactions. Ensure the solvent is anhydrous, as water can react with some brominating agents.
Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reaction?
A2: The formation of byproducts is a common challenge. The primary byproducts are often dibrominated compounds or the product of bromine addition across the double bond without subsequent elimination.
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will likely lead to over-bromination. A 1:1 molar ratio of substrate to brominating agent is a good starting point.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This helps to maintain a low concentration of the brominating agent, which can favor the desired monobromination.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS. Stopping the reaction at the optimal time can prevent the formation of byproducts from subsequent reactions.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.
Q3: How can I effectively purify the final product, this compound?
A3: Purification can be challenging due to the similar polarities of the product and some byproducts.
-
Extraction: After the reaction, a workup involving an aqueous solution of a reducing agent (e.g., sodium thiosulfate) can remove unreacted bromine. This is followed by extraction with an organic solvent.
-
Crystallization: If the product is a solid, recrystallization is often the most effective purification method. Experiment with different solvent systems (e.g., hexanes, ethyl acetate/hexanes) to find one that provides good separation.
-
Column Chromatography: For oily products or difficult separations, column chromatography on silica gel is a viable option. Use a gradient of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) to elute the components.
-
Distillation: If the product is a liquid with a sufficiently high boiling point, vacuum distillation can be used for purification.[3]
Q4: Can the Hell-Volhard-Zelinsky (HVZ) reaction be used to synthesize this compound?
A4: The Hell-Volhard-Zelinsky (HVZ) reaction is primarily used for the α-bromination of carboxylic acids that have an α-hydrogen.[1][2][4][5] Applying the HVZ reaction to 3-methylbutanoic acid would yield 2-bromo-3-methylbutanoic acid. It might be possible to then perform an elimination reaction to introduce the double bond, but this would be a two-step process. Direct synthesis from 3-methyl-2-butenoic acid via an addition-elimination mechanism is generally a more direct route. The HVZ reaction itself typically requires harsh conditions, including high temperatures.[1][2][3]
Quantitative Data
The following tables provide a summary of relevant physical properties and reaction conditions for the proposed synthesis and analogous reactions.
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 3-methyl-2-butenoic acid | C₅H₈O₂ | 100.12 | 198-200 | 69-71 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | - | 175-180 (dec.) |
| This compound | C₅H₇BrO₂ | 179.01 | Not available | Not available |
Table 2: Proposed Reaction Conditions for Bromination of 3-methyl-2-butenoic acid
| Parameter | Condition | Rationale / Notes |
| Starting Material | 3-methyl-2-butenoic acid | - |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂. |
| Solvent | Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) | Inert and good solubility for reactants. Must be anhydrous. |
| Initiator | AIBN or Benzoyl Peroxide (catalytic amount) / UV lamp | To initiate the radical reaction. |
| Temperature | Reflux (~77°C for CCl₄) | To ensure reaction initiation and progression. |
| Molar Ratio (Substrate:NBS) | 1 : 1.1 | A slight excess of NBS to ensure full conversion. |
| Reaction Time | 2-6 hours | Monitor by TLC or GC-MS for completion. |
Experimental Protocols
Proposed Synthesis of this compound via NBS Bromination
Disclaimer: This is a proposed protocol based on standard organic chemistry procedures and should be adapted and optimized as needed. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
3-methyl-2-butenoic acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq), recrystallized
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-butenoic acid (1.0 eq) and anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq) to the flask.
-
Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by observing the consumption of NBS (NBS is denser than CCl₄ and will sink, while succinimide is less dense and will float).
-
After the reaction is complete (as indicated by TLC or the disappearance of NBS), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash with saturated sodium thiosulfate solution to remove any remaining bromine, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A flowchart to troubleshoot common issues in the synthesis.
Caption: Plausible radical reaction mechanism for the bromination of 3-methyl-2-butenoic acid.
References
Technical Support Center: Synthesis of 2-Bromo-3-methyl-2-butenoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3-methyl-2-butenoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on side reactions and purification challenges.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple side products. - Loss of product during workup and purification. | - Monitor the reaction progress using techniques like TLC or NMR. - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor the desired product. - Employ careful extraction and purification techniques. |
| Presence of a Dibromo Adduct | Reaction with excess bromine or inappropriate reaction conditions can lead to the formation of 2,3-dibromo-3-methylbutanoic acid. | - Use a controlled amount of the brominating agent (e.g., 1 equivalent). - Consider using a brominating agent that releases bromine slowly. - The dibromo adduct can sometimes be converted back to the desired product through a subsequent elimination reaction. |
| Formation of Isomeric Bromo-acid | The formation of 3-bromo-2-methyl-2-butenoic acid is a potential side reaction, although the formation of the desired 2-bromo isomer is generally favored due to the stability of the carbocation intermediate. | - The regioselectivity of the reaction is influenced by the reaction mechanism. Ensure conditions that favor Markovnikov addition. - Purification by chromatography may be necessary to separate the isomers. |
| Formation of a Bromohydrin | Presence of water in the reaction mixture when using Br₂ as the brominating agent can lead to the formation of a bromohydrin side product. | - Use anhydrous solvents and reagents. - If water is a necessary component of the reaction medium, be prepared to separate the bromohydrin during purification. |
| Difficulty in Product Purification | The product and side products may have similar physical properties, making separation challenging. | - Utilize column chromatography with an appropriate solvent system. - Recrystallization may also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the electrophilic addition of a bromine source, such as hydrogen bromide (HBr) or bromine (Br₂), across the double bond of 3-methyl-2-butenoic acid.
Q2: Why is the Hell-Volhard-Zelinsky (HVZ) reaction not suitable for this synthesis?
A2: The Hell-Volhard-Zelinsky reaction is used for the α-halogenation of carboxylic acids that possess at least one α-hydrogen. The starting material for this synthesis, 3-methyl-2-butenoic acid, does not have any α-hydrogens, making the HVZ reaction inapplicable.
Q3: What are the primary side reactions to be aware of?
A3: The main side reactions include:
-
Dibromination: The addition of two bromine atoms across the double bond to form 2,3-dibromo-3-methylbutanoic acid.
-
Bromohydrin formation: If water is present, the formation of a bromohydrin is a possible side reaction when using Br₂.
-
Isomer formation: While the formation of this compound is generally favored, the isomeric product, 3-bromo-2-methyl-2-butenoic acid, could potentially be formed.
Q4: How can I minimize the formation of the dibromo adduct?
A4: To minimize dibromination, it is crucial to control the stoichiometry of the brominating agent. Using one equivalent or slightly less of the brominating agent relative to the starting material is recommended. Slow addition of the brominating agent can also help to avoid localized high concentrations of bromine.
Q5: What is the expected regioselectivity of HBr addition to 3-methyl-2-butenoic acid?
A5: The addition of HBr is expected to follow Markovnikov's rule. The proton will add to the less substituted carbon of the double bond (C3), leading to the formation of a more stable tertiary carbocation at the C2 position. The bromide ion will then attack this carbocation, resulting in the desired product, this compound.
Experimental Protocols
Synthesis of this compound via Hydrobromination
This protocol describes a general procedure for the synthesis of this compound using hydrogen bromide.
Materials:
-
3-methyl-2-butenoic acid
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Hydrogen bromide (gas or solution in acetic acid)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
Procedure:
-
Dissolve 3-methyl-2-butenoic acid in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a gas inlet (if using HBr gas).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble HBr gas through the solution or add the HBr solution in acetic acid dropwise with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous layer with the organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Main reaction and potential side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Technical Support Center: Purification of 2-Bromo-3-methyl-2-butenoic Acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working on the purification of 2-Bromo-3-methyl-2-butenoic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Q1: My final product has a low yield after purification. What are the potential causes?
A1: Low yield can stem from several factors throughout the synthesis and purification process.
-
Incomplete Reaction: The initial bromination or synthesis reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Side Reactions: The synthesis of unsaturated brominated acids can be prone to side reactions, such as the formation of isomeric products (e.g., 3-bromo-3-methyl-2-butenoic acid) or addition products if reaction conditions are not carefully controlled.
-
Loss during Extraction: The product may have partial solubility in the aqueous layer during workup. Ensure the pH of the aqueous phase is sufficiently acidic to keep the carboxylic acid protonated and thus more soluble in the organic solvent. Perform multiple extractions with smaller volumes of organic solvent for better efficiency.
-
Loss during Crystallization: The chosen solvent system may not be optimal, leading to significant product loss in the mother liquor. Test various solvent systems on a small scale to find one where the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Decomposition: Although generally stable, prolonged exposure to high temperatures (e.g., during distillation) or certain reactive species can cause decomposition.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: Unidentified peaks in an NMR spectrum often point to common impurities or isomers.
-
Starting Materials: Compare the spectrum to the NMR of your starting materials. Residual starting material is a common impurity if the reaction did not go to completion.
-
Isomeric Impurities: The synthesis may yield isomers. For instance, in the synthesis of similar bromoketones, controlling the temperature is crucial to prevent the formation of isomeric products.[1] A mixture of 1-bromo-3-methyl-2-butanone and 3-bromo-3-methyl-2-butanone was observed when the temperature was not carefully controlled.[1] This suggests that isomeric bromo-acids could also form.
-
Solvent Residue: Peaks corresponding to residual solvents from the reaction or purification (e.g., diethyl ether, ethyl acetate, hexanes) are common.
-
Hydrolysis Products: If the starting material was an ester, incomplete hydrolysis could leave ester peaks in the spectrum.
Q3: I am struggling to induce crystallization of the final product. What can I do?
A3: Difficulty with crystallization is a common challenge.
-
Purity: The presence of impurities can significantly inhibit crystal formation. Try to purify the oil further using column chromatography before attempting crystallization again.
-
Solvent System: The choice of solvent is critical. The ideal solvent will dissolve the compound when hot but not when cold. Experiment with different solvents and solvent mixtures (e.g., hexane/ethyl acetate, toluene, or water). 2-Bromo-3-methylbutyric acid, a related compound, is soluble in alcohol and diethyl ether but only very slightly soluble in water.[2]
-
Supersaturation: Ensure you have a supersaturated solution. This can be achieved by slowly cooling the hot, saturated solution. If crystals do not form, try placing the solution in an ice bath or freezer.
-
Seeding: If you have a small amount of pure crystalline product, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Q4: My purified product is a persistent oil instead of the expected solid. Why is this happening?
A4: While some related compounds are solids, it's possible for impurities to depress the melting point, resulting in an oil.
-
Check for Impurities: As with crystallization issues, impurities are a primary suspect. Analyze the oil by NMR and TLC to assess its purity. The presence of isomers or residual solvent can prevent solidification.
-
Melting Point: The reported melting point for the related saturated compound, 2-Bromo-3-methylbutyric acid, is in the range of 39-42 °C.[2][3] The double bond in your target molecule may result in a lower melting point, but it is expected to be a solid. The title compound, also known as 2-bromosenecioic acid, has been crystallized for X-ray analysis.[4]
-
Purification Method: If the product is an oil due to impurities, column chromatography is often the most effective method for separating the desired compound from structurally similar impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best general method for purifying this compound?
A1: A combination of methods is often most effective. A typical workflow involves an initial purification by column chromatography to remove major impurities and isomers, followed by recrystallization of the relevant fractions to obtain a highly pure, crystalline product.
Q2: What are the expected physical properties of this compound?
A2: Direct data for the target molecule is limited. However, we can infer properties from related compounds. The title compound has been shown to crystallize and form centrosymmetric hydrogen-bonded dimers.[4]
| Property | 2-Bromo-3-methylbutyric acid (Saturated Analog) | This compound (Target) |
| Molecular Formula | C5H9BrO2[5] | C5H7BrO2[4] |
| Molecular Weight | 181.03 g/mol [3] | 179.01 g/mol |
| Appearance | White to beige crystalline powder[3] | Expected to be a crystalline solid[4] |
| Melting Point | 39-42 °C[2] | Not widely reported, but is a crystalline solid. |
| Boiling Point | 124-126 °C at 20 mmHg[2] | Likely similar under vacuum. |
| Solubility | Soluble in alcohol and diethyl ether; very slightly soluble in water.[2] | Expected to have similar solubility characteristics. |
Q3: What are the most common impurities I should expect?
A3: Common impurities include:
-
Unreacted starting materials.
-
Structural isomers formed during the synthesis.
-
Byproducts from side reactions.
-
Residual solvents from the reaction and workup.
Q4: Which analytical techniques are best for assessing purity?
A4:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and checking the purity of column fractions.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying components in a mixture, especially when derivatized to be more volatile (for GC).
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Choose an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) based on TLC analysis. Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle into a uniform bed. Add a layer of sand to the top to protect the silica surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., in a water bath) while stirring until all the solid dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through fluted filter paper to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common purity issues.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-3-methyl-2-butenoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 2-Bromo-3-methyl-2-butenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The primary starting material is typically 3-methyl-2-butenoic acid (also known as senecioic acid). The synthesis involves the selective bromination at the alpha (α) position of the carboxylic acid.
Q2: Which brominating agents are suitable for this synthesis?
A2: Several brominating agents can be employed. N-Bromosuccinimide (NBS) is a common choice due to its ease of handling and selectivity. Other options include using bromine (Br₂) in the presence of a catalyst like phosphorus tribromide (PBr₃) in the Hell-Volhard-Zelinskii reaction.[1][2]
Q3: What are the typical solvents used for this reaction?
A3: The choice of solvent depends on the specific bromination method. Dichloromethane (CH₂Cl₂) is often used for reactions involving NBS.[1] For the Hell-Volhard-Zelinskii reaction, it is often carried out neat or with a minimal amount of solvent.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting material (3-methyl-2-butenoic acid) and the appearance of the product spot. Gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy can also be used to analyze aliquots from the reaction mixture.
Q5: What are the expected side products in this synthesis?
A5: Potential side products can include the dibrominated compound, as well as products resulting from addition reactions to the double bond, depending on the reaction conditions. Over-bromination can be an issue if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive brominating agent. | Use a fresh, recrystallized batch of NBS. Ensure PBr₃ is not decomposed if using the Hell-Volhard-Zelinskii method. |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature and monitor the reaction by TLC. Extend the reaction time if necessary. | |
| Presence of water in the reaction mixture. | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Formation of Multiple Products | Over-bromination. | Use a stoichiometric amount of the brominating agent. Add the brominating agent portion-wise to maintain better control. |
| Side reactions at the double bond. | Employ milder reaction conditions. Consider a method that favors α-bromination over addition to the double bond. | |
| Isomerization of the double bond. | Control the reaction temperature and pH to minimize isomerization. | |
| Difficult Purification | Product co-elutes with starting material or impurities. | Optimize the solvent system for column chromatography. Consider derivatization of the carboxylic acid to an ester for easier purification, followed by hydrolysis. |
| Product is unstable during workup. | Use a milder workup procedure. Avoid high temperatures and strong bases. |
Experimental Protocols
Method 1: α-Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from a general procedure for the α-bromination of α,β-unsaturated carbonyl compounds.[1]
Materials:
-
3-methyl-2-butenoic acid
-
N-Bromosuccinimide (NBS)
-
Triethylamine trihydrobromide (Et₃N·3HBr)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-2-butenoic acid (1 equivalent) in anhydrous dichloromethane.
-
Add potassium carbonate (2 equivalents) and Et₃N·3HBr (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Method 2: Hell-Volhard-Zelinskii Reaction
This is a classic method for the α-bromination of carboxylic acids.[2]
Materials:
-
3-methyl-2-butenoic acid
-
Bromine (Br₂)
-
Phosphorus tribromide (PBr₃) or red phosphorus
-
Anhydrous workup solvent (e.g., diethyl ether)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents.
-
Place 3-methyl-2-butenoic acid (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a catalytic amount of PBr₃ (0.1 equivalents) or red phosphorus.
-
Heat the mixture gently.
-
Slowly add bromine (1.1 equivalents) from the dropping funnel. HBr gas will be evolved.
-
After the addition is complete, heat the reaction mixture to reflux until the evolution of HBr ceases.
-
Cool the reaction mixture to room temperature.
-
Carefully add water to the reaction mixture to hydrolyze the acyl bromide intermediate.
-
Extract the product with a suitable organic solvent like diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Visualizing Workflows
Caption: Workflow for the synthesis of this compound using NBS.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: 2-Bromo-3-methyl-2-butenoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3-methyl-2-butenoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, storage, and use of this compound in experimental settings.
Issue 1: Sample Discoloration (Yellowing or Browning)
-
Potential Cause 1: Exposure to Light
-
Explanation: α,β-unsaturated carboxylic acids can be sensitive to light, potentially leading to isomerization or other photochemical reactions that may produce colored impurities.[1][2][3]
-
Solution: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Handle the compound in a dimly lit area or under yellow light.
-
-
Potential Cause 2: Thermal Degradation
-
Explanation: Although generally stable at room temperature, prolonged exposure to elevated temperatures can cause decomposition. Brominated organic compounds, when heated, can degrade and form various byproducts.[4][5]
-
Solution: Ensure the compound is stored in a cool environment, as recommended at 2-8°C. Avoid placing the compound near heat sources such as ovens, heating blocks, or in direct sunlight.
-
-
Potential Cause 3: Contamination
-
Explanation: The presence of impurities from the synthesis or cross-contamination can lead to discoloration over time.
-
Solution: If purity is critical, consider repurifying the material using an appropriate technique such as recrystallization or chromatography. Ensure all labware is scrupulously clean before use.
-
Issue 2: Inconsistent Experimental Results or Low Yield
-
Potential Cause 1: Degradation in Solution
-
Explanation: this compound may be unstable in certain solvents or at specific pH values. It is incompatible with strong bases and strong oxidizing agents.[4] The bromine atom is susceptible to nucleophilic substitution, which can lead to degradation.
-
Solution: Prepare solutions fresh before use. If the reaction is run in a basic solution, consider using a milder base or a shorter reaction time. Avoid using strong oxidizing agents in the presence of the compound. Perform a small-scale stability study of the compound in the intended solvent system.
-
-
Potential Cause 2: Hydrolysis
-
Explanation: The presence of water, especially under basic conditions, can lead to the hydrolysis of the bromine atom, forming an α-hydroxy acid.
-
Solution: Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
-
Potential Cause 3: Inaccurate Quantification
-
Explanation: If the compound has degraded, its concentration in stock solutions may be lower than calculated, leading to inconsistent results.
-
Solution: Regularly check the purity of the solid compound and stock solutions using techniques like NMR, LC-MS, or GC-MS.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure stability, store the compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1][4][6] The recommended storage temperature is 2-8°C.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents and strong bases.[4] Contact with these substances can lead to vigorous reactions and decomposition.
Q3: What are the primary degradation pathways for this compound?
A3: While specific studies on this molecule are limited, based on its structure and related compounds, the likely degradation pathways include:
-
Photochemical isomerization or rearrangement: Due to the α,β-unsaturated carboxylic acid moiety.[1][2]
-
Thermal decomposition: At elevated temperatures, potentially leading to debromination and the formation of hydrobromic acid and other brominated byproducts.[4][7][8]
-
Nucleophilic substitution: The reactive α-bromo group can be displaced by nucleophiles.
-
Decarboxylation: Under certain acidic or thermal conditions, α,β-unsaturated acids can undergo decarboxylation.[9]
Q4: How can I check the purity of my sample?
A4: The purity of this compound can be assessed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and identify organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the compound and any degradation products or impurities.
-
Infrared (IR) Spectroscopy: To verify the presence of key functional groups.
Q5: What are the common impurities found in this compound?
A5: Potential impurities could include starting materials from the synthesis, byproducts from side reactions, or degradation products. For instance, high temperatures during analysis (like in a GC injection port) could potentially cause some decarboxylation, leading to the formation of related volatile compounds.[10]
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the stability of this compound. Researchers are encouraged to perform their own stability studies under their specific experimental conditions. The following table provides a template for recording such data.
| Condition | Parameter | Value | Units |
| Thermal Stability | Decomposition Onset | User-defined | °C |
| Weight Loss at Tx | User-defined | % | |
| Photostability | % Degradation after X hours | User-defined | % |
| (in specified solvent) | Half-life (t1/2) | User-defined | hours |
| pH Stability | % Degradation at pH 2 | User-defined | % |
| (at specified time and temp) | % Degradation at pH 7 | User-defined | % |
| % Degradation at pH 9 | User-defined | % |
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability by Thermogravimetric Analysis (TGA)
-
Instrument: Calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Place 5-10 mg of this compound into a clean TGA pan.
-
Method:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a rate of 10°C/min.
-
Use an inert atmosphere (e.g., nitrogen) with a flow rate of 50 mL/min.
-
-
Data Analysis: Determine the onset of decomposition and the percentage of weight loss as a function of temperature.
Protocol 2: General Procedure for Assessing Photostability in Solution
-
Solution Preparation: Prepare a solution of this compound in a relevant solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).
-
Sample Exposure:
-
Transfer aliquots of the solution into clear and amber vials.
-
Expose the clear vials to a controlled light source (e.g., a photostability chamber with a defined wattage and distance).
-
Keep the amber vials (as dark controls) at the same temperature.
-
-
Time Points: Withdraw samples from both clear and amber vials at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a suitable method (e.g., HPLC-UV) to determine the concentration of the parent compound remaining.
-
Data Analysis: Calculate the percentage of degradation over time for the light-exposed samples compared to the dark controls.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential synthetic applications in drug development.
References
- 1. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. m.ciop.pl [m.ciop.pl]
- 7. researchgate.net [researchgate.net]
- 8. cetjournal.it [cetjournal.it]
- 9. organic chemistry - How do α,β-unsaturated acids undergo decarboxylation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
Navigating the Spectroscopic Maze: A Troubleshooting Guide for 2-Bromo-3-methyl-2-butenoic Acid NMR Spectra
For Researchers, Scientists, and Drug Development Professionals: A Technical Support Center
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules like 2-Bromo-3-methyl-2-butenoic acid. However, obtaining a clean and interpretable spectrum can often be a challenge. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during the NMR analysis of this compound.
Predicted NMR Data for this compound
To effectively troubleshoot your NMR spectrum, it is crucial to have a reference point. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the (E) and (Z) isomers of this compound. These values were obtained using advanced prediction algorithms and can serve as a guide for spectral assignment.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Protons | Predicted Shift (E)-isomer | Predicted Shift (Z)-isomer | Multiplicity |
| -COOH | ~12.0 - 13.0 | ~12.0 - 13.0 | Broad Singlet |
| -CH₃ (vinyl) | ~2.1 | ~2.3 | Singlet |
| -CH₃ (vinyl) | ~2.4 | ~2.0 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Predicted Shift (E)-isomer | Predicted Shift (Z)-isomer |
| -COOH | ~168 | ~169 |
| C-Br | ~115 | ~118 |
| C-CH₃ | ~140 | ~138 |
| -CH₃ (vinyl) | ~22 | ~25 |
| -CH₃ (vinyl) | ~27 | ~21 |
Troubleshooting Guide & FAQs
This section addresses specific problems you might encounter when acquiring and interpreting the NMR spectra of this compound.
Question 1: My spectrum shows more peaks than expected. What could be the cause?
Answer:
The presence of unexpected peaks in your NMR spectrum can arise from several sources:
-
Geometric Isomers: this compound can exist as (E) and (Z) isomers. The spatial arrangement of the substituents around the double bond is different in each isomer, leading to distinct chemical shifts for the methyl groups.[1][2][3] Your sample may be a mixture of these two isomers, resulting in two sets of peaks.
-
Impurities: The presence of impurities is a common reason for extra signals. These can include:
-
Residual Solvents: Traces of solvents used in the reaction or purification steps (e.g., ethyl acetate, dichloromethane, acetone) are frequently observed.
-
Starting Materials or Byproducts: Incomplete reaction or side reactions can lead to the presence of unreacted starting materials or other compounds.
-
Grease: Silicone grease from glassware joints can appear as broad signals in the aliphatic region.
-
-
Degradation: The compound may have degraded during storage or sample preparation.
Troubleshooting Steps:
-
Compare with Predicted Spectra: Carefully compare the chemical shifts of the major and minor peaks with the predicted values for the (E) and (Z) isomers in the tables above.
-
Check for Common Impurities: Consult a table of common NMR solvent and impurity shifts to identify any extraneous peaks.[4]
-
Purify the Sample: If impurities are suspected, repurify your compound using an appropriate technique like recrystallization or chromatography.
-
Run a 2D NMR Experiment: Techniques like COSY (Correlated Spectroscopy) can help establish connectivity between protons and confirm the presence of different spin systems belonging to your compound and any impurities.
Question 2: The chemical shifts of my peaks are different from the predicted values. Why is this?
Answer:
Several factors can influence the exact chemical shifts observed in your spectrum:
-
Solvent Effects: The choice of deuterated solvent can significantly affect the chemical shifts, especially for the acidic proton of the carboxylic acid due to differences in hydrogen bonding.[5] Spectra recorded in different solvents like CDCl₃, DMSO-d₆, or Acetone-d₆ will show variations.
-
Concentration: The concentration of your sample can influence chemical shifts, particularly for protons involved in intermolecular interactions like hydrogen bonding.
-
Temperature: Temperature can affect conformational equilibria and the rate of chemical exchange, which in turn can alter chemical shifts. For the carboxylic acid proton, the chemical shift is highly temperature-dependent.
-
pH: For a carboxylic acid, the protonation state will drastically affect the chemical shifts of nearby nuclei. Ensure your NMR solvent is neutral if you expect to see the carboxylic acid proton.
Troubleshooting Steps:
-
Note the Experimental Conditions: Always record the solvent, concentration, and temperature at which the spectrum was acquired.
-
Use an Internal Standard: The use of an internal standard like tetramethylsilane (TMS) ensures accurate referencing of the chemical shift scale.
-
Consider the Matrix: Be aware that the local environment of your molecule can be influenced by the factors listed above, leading to deviations from predicted values which are typically calculated for an isolated molecule in a vacuum or a specific solvent.
Question 3: My carboxylic acid proton peak (-COOH) is very broad or not visible at all. Is this normal?
Answer:
Yes, this is a common observation for carboxylic acid protons in ¹H NMR.
-
Chemical Exchange: The acidic proton can undergo rapid chemical exchange with other acidic protons (like trace water in the solvent) or with other molecules of the carboxylic acid. This exchange process broadens the signal.
-
Hydrogen Bonding: Carboxylic acids can form hydrogen-bonded dimers, which also influences the electronic environment and can contribute to broadening.
-
Exchange with Deuterium: If you are using a deuterated solvent that contains exchangeable deuterium atoms (like D₂O or CD₃OD), the carboxylic acid proton can be replaced by a deuterium atom, causing the signal to disappear from the ¹H NMR spectrum.
Troubleshooting Steps:
-
D₂O Shake: To confirm the identity of an acidic proton peak, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The disappearance of the peak confirms it is an exchangeable proton.[5]
-
Use an Aprotic Solvent: If you need to observe the carboxylic acid proton, use a dry aprotic solvent like CDCl₃ or acetone-d₆.
Question 4: The baseline of my spectrum is distorted or not flat. What should I do?
Answer:
A distorted baseline can interfere with accurate integration and peak picking. Common causes include:
-
Improper Phasing: The spectrum may need to be manually phased to correct for phase errors introduced during data acquisition.
-
Broad Signals: The presence of very broad signals (e.g., from polymers, grease, or a very concentrated sample) can make the baseline appear uneven.
-
Receiver Overload: A very intense signal (often the solvent peak) can overwhelm the detector, leading to baseline artifacts.
-
Truncated FID: If the acquisition time is too short, the Free Induction Decay (FID) signal may not have fully decayed, causing "sinc wiggles" or baseline roll.
Troubleshooting Steps:
-
Manual Phasing and Baseline Correction: Use the NMR processing software to manually adjust the phase and apply a baseline correction algorithm.
-
Check Sample Concentration: If the sample is too concentrated, dilute it and re-acquire the spectrum.
-
Increase Acquisition Time: Ensure the acquisition time is sufficient for the FID to decay completely.
-
Solvent Suppression: If a strong solvent signal is causing issues, consider using a solvent suppression pulse sequence.
Experimental Workflow
A logical workflow is essential for efficiently troubleshooting NMR spectral data. The following diagram illustrates a typical process for identifying and resolving common issues.
References
Technical Support Center: Resolving Stereochemistry of 2-Bromo-3-methyl-2-butenoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-3-methyl-2-butenoic acid and its derivatives. The focus is on resolving and characterizing its stereoisomers, including geometric (E/Z) isomers of the parent acid and enantiomers of its chiral derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the possible stereoisomers of this compound?
A1: this compound itself does not possess a chiral center. However, due to the restricted rotation around the carbon-carbon double bond, it exists as two geometric isomers: (E)-2-bromo-3-methyl-2-butenoic acid and (Z)-2-bromo-3-methyl-2-butenoic acid. Derivatives of this acid, for instance, where the carboxylic acid is esterified with a chiral alcohol, can exist as diastereomers and enantiomers.
Q2: How can I distinguish between the (E) and (Z) isomers of this compound?
A2: The most effective method for distinguishing between the (E) and (Z) isomers is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, along with 2D techniques like NOESY/EXSY.[1][2]
-
¹H NMR: The chemical shift of the protons on the methyl groups will differ between the two isomers due to the anisotropic effect of the bromine and carboxylic acid groups. In the (E)-isomer, one methyl group is cis to the bromine and the other is cis to the carboxylic acid. In the (Z)-isomer, the methyl groups are cis to the bromine and the other methyl group, while the carboxylic acid is on the opposite side. This difference in the chemical environment leads to distinct chemical shifts.
-
¹³C NMR: The chemical shifts of the carbons in the double bond and the methyl carbons will also be different for the (E) and (Z) isomers.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is definitive. It detects through-space correlations between protons that are close to each other. For the (Z)-isomer, a NOE correlation would be expected between the protons of the two methyl groups. For the (E)-isomer, a correlation might be observed between one of the methyl groups and the carboxylic acid proton (if visible) or through other longer-range interactions.
Q3: My synthesis produced a mixture of (E) and (Z) isomers. How can I separate them?
A3: Separation of geometric isomers can be achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method.[3] Due to differences in their polarity and shape, the (E) and (Z) isomers will have different retention times on a suitable column. Argentation chromatography (using silver ions) can also be effective, as silver ions form complexes with double bonds, and the stability of these complexes often differs between cis and trans isomers.[3][4]
Q4: I have a chiral derivative of this compound. How do I resolve the enantiomers?
A4: There are two primary strategies for resolving enantiomers:
-
Indirect Method (Diastereomer Formation): React the racemic derivative with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers.[5] Since diastereomers have different physical properties, they can be separated by standard techniques like chromatography or crystallization. After separation, the chiral auxiliary can be removed to yield the pure enantiomers of your derivative.
-
Direct Method (Chiral Chromatography): Use a chiral stationary phase (CSP) in HPLC or Gas Chromatography (GC).[6][7] The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.
Troubleshooting Guides
Troubleshooting HPLC Separation of (E) and (Z) Isomers
| Problem | Possible Cause(s) | Solution(s) |
| Poor or no separation of isomers | 1. Incorrect mobile phase composition. 2. Inappropriate column choice. 3. Isomers co-elute. | 1. Optimize the mobile phase. For reversed-phase HPLC, try varying the ratio of organic solvent (e.g., acetonitrile, methanol) to water/buffer. For normal-phase, adjust the polarity of the solvent system. 2. Use a high-resolution column. A C18 column is a good starting point for reversed-phase. Consider a cyano or silica column for normal-phase. 3. Change the column or the mobile phase conditions more drastically. Consider a different organic modifier or adding a buffer to control the ionization of the carboxylic acid. |
| Peak tailing | 1. Secondary interactions between the carboxylic acid and the silica support. 2. Column overload. | 1. Add a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the analyte's carboxylic acid group. 2. Reduce the sample concentration or injection volume. |
| Irreproducible retention times | 1. Inadequate column equilibration between runs. 2. Mobile phase composition changing over time (e.g., evaporation of a volatile component). 3. Temperature fluctuations. | 1. Ensure the column is fully equilibrated with the mobile phase before each injection. 2. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. 3. Use a column thermostat to maintain a constant temperature. |
Troubleshooting Chiral HPLC Resolution of Derivatives
| Problem | Possible Cause(s) | Solution(s) |
| No separation of enantiomers | 1. The chosen chiral stationary phase (CSP) is not suitable for the analyte. 2. The mobile phase is not optimal for chiral recognition. | 1. Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).[7] 2. For polysaccharide columns, vary the alcohol modifier (e.g., isopropanol, ethanol) and its concentration in the mobile phase (typically hexane). For protein-based columns, adjust the pH and buffer concentration of the aqueous mobile phase.[8] |
| Poor resolution (α < 1.1) | 1. Sub-optimal mobile phase. 2. High flow rate. 3. High temperature. | 1. Fine-tune the mobile phase composition as described above. 2. Reduce the flow rate to increase the interaction time with the CSP. 3. Lower the column temperature, as chiral separations are often more effective at sub-ambient temperatures. |
| Enantiomeric elution order changes | 1. A different type of chiral column is being used. 2. Significant change in mobile phase composition or temperature. | 1. The elution order is specific to the CSP and the analyte. It can be inverted on a column with the opposite chirality. 2. While less common, drastic changes in conditions can sometimes lead to a reversal in elution order. Always run a standard of a known enantiomer to confirm the peak identity. |
Experimental Protocols
Protocol 1: HPLC Separation of (E) and (Z)-2-Bromo-3-methyl-2-butenoic Acid
This protocol provides a starting point for separating the geometric isomers. Optimization will likely be required.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water (HPLC grade).
-
Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC grade).
-
Prepare a mobile phase mixture, for example, 60:40 (v/v) A:B. Filter and degas the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Dissolve the sample mixture of (E) and (Z) isomers in the mobile phase at a concentration of approximately 1 mg/mL.
-
Inject the sample and record the chromatogram.
-
The two isomers should elute as separate peaks. The relative peak areas can be used to determine the isomer ratio.
-
Protocol 2: Chiral HPLC Resolution of a Racemic Ester Derivative
This protocol outlines the direct separation of enantiomers of a chiral ester derivative (e.g., the ethyl ester of a chiral derivative of this compound).
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase Column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H, 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of HPLC-grade n-Hexane and Isopropanol (IPA). A typical starting composition is 90:10 (v/v) Hexane:IPA.
-
For acidic compounds, adding 0.1% Trifluoroacetic Acid (TFA) can improve peak shape.
-
Filter and degas the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV absorbance of the derivative (e.g., 220 nm).
-
-
Procedure:
-
Equilibrate the chiral column with the mobile phase at a low flow rate, gradually increasing to the desired rate.
-
Dissolve the racemic sample in the mobile phase (or a solvent miscible with it) at a concentration of approximately 1 mg/mL.
-
Inject the sample.
-
The two enantiomers should elute as distinct peaks. The enantiomeric excess (ee%) can be calculated from the peak areas.
-
Quantitative Data Summary
The following tables provide illustrative data based on typical values for similar compounds, as specific experimental data for this compound is not widely published.
Table 1: Expected ¹H NMR Chemical Shift Ranges for (E) and (Z) Isomers
| Proton | Expected δ (ppm) for (E)-isomer | Expected δ (ppm) for (Z)-isomer | Rationale for Difference |
| -CH₃ (cis to -COOH) | 2.0 - 2.3 | N/A | Deshielded by the anisotropic effect of the carbonyl group. |
| -CH₃ (cis to -Br) | 2.2 - 2.5 | 2.1 - 2.4 | Deshielded by the electronegative bromine atom. |
| -CH₃ (cis to -CH₃) | N/A | 1.9 - 2.2 | Shielded compared to protons cis to electronegative groups. |
Table 2: Example HPLC Separation Data for (E) and (Z) Isomers
| Isomer | Retention Time (min) | Resolution (Rₛ) |
| (Z)-isomer | 8.5 | \multirow{2}{*}{> 1.5} |
| (E)-isomer | 9.8 | |
| Conditions: C18 column (4.6x250mm), 60:40 ACN:H₂O with 0.1% HCOOH, 1.0 mL/min, 25°C. |
Visualizations
Caption: Workflow for the synthesis, separation, and analysis of (E) and (Z) isomers.
Caption: Decision tree for troubleshooting common HPLC separation issues.
Caption: General workflows for the resolution of chiral derivatives.
References
- 1. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 4. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. bgb-analytik.com [bgb-analytik.com]
- 8. hplc.eu [hplc.eu]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-3-methyl-2-butenoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Bromo-3-methyl-2-butenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: Scaling up the synthesis introduces several critical safety considerations. The compound itself is corrosive and can cause severe skin burns and eye damage.[1][2] Key safety protocols should include:
-
Personal Protective Equipment (PPE): Use of appropriate PPE is mandatory, including chemical-resistant gloves, eye shields, and face shields.[2]
-
Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[1][3]
-
Handling of Bromine: If elemental bromine is used as a reagent, extreme caution is necessary due to its high toxicity and reactivity.
-
Exothermic Reactions: The bromination reaction can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.
-
Waste Disposal: Dispose of all waste materials, including reaction byproducts and contaminated solvents, in accordance with local, state, and federal regulations.[1]
Q2: How can I control the exothermicity of the bromination reaction during scale-up?
A2: Controlling the exothermic nature of the bromination reaction is critical for safety and product purity at scale. Consider the following strategies:
-
Slow Reagent Addition: Add the brominating agent (e.g., bromine) slowly and in a controlled manner to manage the rate of heat generation.
-
Effective Cooling: Utilize a robust cooling system, such as a jacketed reactor with a circulating coolant, to maintain the desired reaction temperature.
-
Dilution: Running the reaction in a suitable solvent can help to dissipate heat more effectively.
-
Real-time Monitoring: Employ temperature probes to monitor the internal reaction temperature continuously.
Q3: What are the common impurities encountered during the synthesis and how can they be minimized?
A3: Common impurities can include regioisomers (e.g., 3-bromo-3-methyl-2-butanone if starting from the ketone) and over-brominated products.[4] To minimize these:
-
Precise Stoichiometry: Use a precise molar ratio of reactants to avoid excess brominating agent.
-
Temperature Control: Maintain a consistent and optimized reaction temperature to favor the formation of the desired product.
-
Reaction Time: Monitor the reaction progress to avoid prolonged reaction times that could lead to side product formation.
Q4: What are the recommended methods for purification of this compound at an industrial scale?
A4: At a larger scale, purification methods need to be efficient and scalable. Common techniques include:
-
Crystallization: If the product is a solid at room temperature (melting point is 39-42 °C), crystallization from a suitable solvent system can be an effective method for purification.[2]
-
Distillation: Vacuum distillation can be employed to purify the product, especially if it is a liquid or has a suitable boiling point under reduced pressure.[4]
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Monitor the reaction using an appropriate analytical technique (e.g., TLC, GC, HPLC) to ensure it has gone to completion.- Ensure proper mixing to facilitate reactant contact. |
| Side product formation. | - Optimize reaction temperature and reagent addition rate.- Verify the purity of starting materials. | |
| Product Discoloration | Presence of impurities or degradation. | - Purify the crude product using crystallization or distillation.- Store the final product under inert atmosphere and protected from light if it is found to be unstable. |
| Difficulty with Phase Separation during Workup | Emulsion formation. | - Add a saturated brine solution to break the emulsion.- Allow the mixture to stand for a longer period to allow for complete separation. |
| Inconsistent Crystal Formation | Supersaturation or presence of impurities. | - Ensure the crystallization solvent is appropriate and used in the correct volume.- Try seeding the solution with a small crystal of the pure product.- Filter the hot solution to remove any particulate impurities before cooling. |
Experimental Protocols
Hypothetical Lab-Scale Synthesis (for illustrative purposes only):
This procedure is adapted from the synthesis of a structurally similar compound, 1-bromo-3-methyl-2-butanone, and would need to be modified for the synthesis of the target acid.[4]
-
Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, addition funnel, and a condenser is charged with 3-methyl-2-butenoic acid and a suitable solvent (e.g., a chlorinated solvent).
-
Cooling: The reaction mixture is cooled to a predetermined temperature (e.g., 0-5 °C) using an ice-salt bath.
-
Bromine Addition: A stoichiometric amount of bromine is added dropwise from the addition funnel while maintaining the internal temperature below a specific limit (e.g., 10 °C).[4]
-
Reaction Monitoring: The reaction is monitored for completion by observing the disappearance of the bromine color and/or by analytical methods like TLC or GC.
-
Quenching: Once the reaction is complete, it is carefully quenched, for example, by the addition of a sodium thiosulfate solution to neutralize any unreacted bromine.
-
Workup: The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by either crystallization or vacuum distillation.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for common issues in the scale-up synthesis.
References
Validation & Comparative
A Comparative Guide to 2-Bromo-3-methyl-2-butenoic Acid and Other Brominated Compounds for Researchers
In the landscape of synthetic chemistry and drug development, brominated organic compounds serve as versatile building blocks and bioactive molecules. This guide provides a comparative analysis of 2-Bromo-3-methyl-2-butenoic acid against other relevant brominated compounds, offering insights into their synthesis, reactivity, and biological activities. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their work.
Synthetic Approaches: The Hell-Volhard-Zelinsky Reaction
The primary method for the synthesis of α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the treatment of a carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃) to yield an α-bromo acyl bromide, which is subsequently hydrolyzed to the final α-bromo carboxylic acid.
General Experimental Protocol: Hell-Volhard-Zelinsky Bromination
The following protocol outlines the general steps for the α-bromination of a carboxylic acid. Specific quantities and reaction conditions may need to be optimized for different substrates.
Materials:
-
Carboxylic acid (e.g., 3-methyl-2-butenoic acid)
-
Red phosphorus
-
Bromine
-
Thionyl chloride (SOCl₂) (optional, for acyl chloride formation)
-
Appropriate solvent (e.g., carbon tetrachloride, chloroform)
-
Ice-cold water or alcohol for quenching
-
Apparatus: Three-necked flask, reflux condenser, dropping funnel, thermometer, and a system for trapping HBr gas.
Procedure:
-
The carboxylic acid is placed in a three-necked flask equipped with a reflux condenser and a dropping funnel.
-
A catalytic amount of red phosphorus is added to the flask.
-
The mixture is heated, and bromine is added dropwise from the dropping funnel. The reaction is typically exothermic and the temperature should be controlled.
-
After the addition of bromine is complete, the reaction mixture is refluxed until the reaction is complete, which can be monitored by the disappearance of the red color of bromine.
-
The reaction mixture is then cooled, and the intermediate α-bromo acyl bromide is carefully hydrolyzed by the slow addition of water to yield the α-bromo carboxylic acid. Alternatively, adding an alcohol will yield the corresponding ester.
-
The product is then isolated and purified, typically by distillation or recrystallization.
A detailed experimental procedure for a related compound, 2-bromo-3-methylbenzoic acid, involves the bromination of p-nitrotoluene followed by a series of transformations.[1] Another relevant procedure describes the bromination of 3-methyl-2-butanone to yield 1-bromo-3-methyl-2-butanone.[2] While not identical, these procedures provide valuable insights into the practical aspects of brominating similar molecular scaffolds.
Comparative Performance and Reactivity
While direct comparative studies on the reactivity of this compound are scarce, general principles of organic chemistry allow for a qualitative comparison with other brominated compounds. The reactivity of α-bromo carboxylic acids is significantly influenced by the electronic effects of the substituents and the nature of the carbon skeleton.
| Compound | Structure | Key Features Affecting Reactivity |
| This compound | C₅H₇BrO₂ | α,β-unsaturated system, tertiary carbon at the β-position. The double bond can influence reactivity at the α-carbon and participate in addition reactions. |
| Bromoacetic acid | C₂H₃BrO₂ | Simple α-bromo acid, highly reactive in Sₙ2 reactions due to minimal steric hindrance. |
| 2-Bromopropanoic acid | C₃H₅BrO₂ | Secondary α-carbon, still highly reactive but slightly more sterically hindered than bromoacetic acid. |
| 2-Bromo-2-methylpropanoic acid | C₄H₇BrO₂ | Tertiary α-carbon, Sₙ2 reactions are sterically hindered. May undergo elimination reactions more readily. |
Table 1: Comparison of structural features influencing the reactivity of selected brominated carboxylic acids.
The α,β-unsaturated nature of this compound makes it a Michael acceptor, susceptible to nucleophilic conjugate addition. This provides a different reaction pathway compared to its saturated counterparts. The reactivity of alkyl halides in substitution reactions generally follows the order: primary > secondary > tertiary for Sₙ2 reactions, and the reverse for Sₙ1 reactions.[3]
Biological Activity: A Comparative Overview
Brominated organic compounds exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects. The presence of the bromine atom can enhance the lipophilicity and reactivity of a molecule, often leading to increased biological potency.
Antimicrobial Activity
| Compound/Class | Organism(s) | Reported Activity (e.g., MIC) | Reference |
| α,β-Unsaturated and α-bromo carboxylic acids | Bacteria and Candida albicans | Significant activity | [4] |
| Brominated Chalcone Derivatives | Trichophyton rubrum | Promising antifungal activity | [7] |
| 6-Bromoindolglyoxylamide derivatives | Staphylococcus aureus, S. intermedius, E. coli | Intrinsic antimicrobial activity and antibiotic enhancing properties | [8] |
Table 2: Examples of antimicrobial activity of various brominated compounds.
Cytotoxicity and Anti-cancer Activity
The cytotoxic properties of brominated compounds are of significant interest in cancer research. The ability of these compounds to act as alkylating agents can lead to the damage of cellular macromolecules like DNA and proteins, ultimately inducing cell death.
Studies on various synthetic brominated derivatives have demonstrated their cytotoxic potential against different cancer cell lines. For instance, certain brominated isatin-hydrazones exhibited high cytotoxicity against MCF7 and A2780 cancer cell lines.[9] Similarly, other research has highlighted the cytotoxic effects of synthetic derivatives against breast cancer cell lines, with IC₅₀ values in the micromolar range.[10] A study on betulinic acid also showed its cytotoxic effects on human mammary carcinoma and promyelocytic leukemia cell lines.[11]
While specific cytotoxicity data for this compound is lacking, the general trend suggests that the introduction of a bromine atom, particularly in conjunction with other functional groups, can impart significant cytotoxic activity. The reactivity of the α-bromo-α,β-unsaturated carbonyl system in this compound suggests it could be a potent alkylating agent, warranting further investigation into its cytotoxic and anti-cancer properties.
Conclusion
This compound represents an interesting, yet underexplored, brominated compound. Its synthesis can likely be achieved through the well-established Hell-Volhard-Zelinsky reaction. The presence of both an α-bromo substituent and an α,β-unsaturated system suggests a rich and diverse reactivity profile, making it a potentially valuable intermediate in organic synthesis. Furthermore, based on the biological activities of structurally related compounds, this compound holds promise as a candidate for antimicrobial and cytotoxic applications. Further experimental studies are necessary to fully elucidate and quantify its performance in comparison to other brominated compounds and to explore its full potential in chemical and pharmaceutical research.
References
- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US20060115883A1 - Preparation of (E)- and (Z)-2-methyl-2-butenoic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative carcinogenicity of alkylating agents: comparisons of a series of alkyl and aralkyl bromides of differing chemical reactivities as inducers of sarcoma at the site of a single injection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. collected.jcu.edu [collected.jcu.edu]
- 11. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]
A Comparative Guide to the Synthesis of 2-Bromo-3-methyl-2-butenoic Acid for Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of a primary synthesis route for 2-Bromo-3-methyl-2-butenoic acid, a valuable building block in organic synthesis. The presented route is based on established chemical transformations, and this document outlines the proposed experimental protocols, expected outcomes, and a visual representation of the synthetic pathway.
Introduction
This compound is a halogenated unsaturated carboxylic acid with potential applications in the synthesis of pharmaceuticals and other bioactive molecules. Its structure, featuring a vinyl bromide moiety and a carboxylic acid group, makes it a versatile intermediate for various coupling and derivatization reactions. This guide focuses on a practical and accessible synthesis strategy, proceeding through the bromination of a readily available starting material followed by a dehydrobromination step.
Proposed Synthesis Route: A Two-Step Approach
The most plausible and accessible pathway for the synthesis of this compound involves a two-step sequence starting from 3-methyl-2-butenoic acid:
-
Step 1: Bromination of 3-methyl-2-butenoic acid to yield 2,3-dibromo-3-methylbutanoic acid.
-
Step 2: Dehydrobromination of the resulting dibromo acid to afford the target compound, this compound.
This strategy relies on fundamental and well-documented organic reactions, making it adaptable in most laboratory settings.
Experimental Protocols and Data
Step 1: Synthesis of 2,3-dibromo-3-methylbutanoic acid
This step involves the electrophilic addition of bromine across the double bond of 3-methyl-2-butenoic acid. A similar, documented procedure for the bromination of methacrylic acid provides a strong basis for this protocol.
Reaction Scheme:
Proposed Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-2-butenoic acid (1.0 eq) in a suitable inert solvent such as dichloromethane or carbon tetrachloride.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel with constant stirring. The characteristic red-brown color of bromine should disappear as the reaction progresses.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete conversion.
-
The solvent can be removed under reduced pressure to yield the crude 2,3-dibromo-3-methylbutanoic acid. Further purification can be achieved by recrystallization.
Quantitative Data (Estimated):
| Parameter | Value |
| Starting Material | 3-methyl-2-butenoic acid |
| Reagents | Bromine, Dichloromethane |
| Reaction Time | 2-3 hours |
| Temperature | 0 °C to Room Temperature |
| Expected Yield | 85-95% |
| Purity | High, subject to purification |
Step 2: Synthesis of this compound
This step involves the elimination of one equivalent of hydrogen bromide from the vicinal dibromide to form the desired vinyl bromide. The choice of base and reaction conditions is crucial to favor the formation of the desired isomer.
Reaction Scheme:
Proposed Experimental Protocol:
-
Dissolve the crude 2,3-dibromo-3-methylbutanoic acid (1.0 eq) in a suitable solvent, such as ethanol or tetrahydrofuran.
-
Add a solution of a suitable base, such as potassium hydroxide or sodium ethoxide (1.0-1.2 eq), dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours to promote the elimination reaction.
-
After cooling to room temperature, acidify the mixture with a dilute mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Quantitative Data (Estimated):
| Parameter | Value |
| Starting Material | 2,3-dibromo-3-methylbutanoic acid |
| Reagents | Potassium Hydroxide, Ethanol |
| Reaction Time | 2-4 hours |
| Temperature | Reflux |
| Expected Yield | 60-80% |
| Purity | Moderate to High, subject to purification |
Visualizing the Synthesis
To provide a clear overview of the proposed synthetic pathway, the following diagrams illustrate the logical flow of the reactions.
Caption: Proposed two-step synthesis of this compound.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of the target molecule.
Caption: General experimental workflow for the synthesis.
Conclusion
The proposed two-step synthesis of this compound via bromination of 3-methyl-2-butenoic acid followed by dehydrobromination offers a practical and logical approach for its preparation in a research setting. The individual steps are based on well-established and reliable organic transformations. While the provided protocols are based on analogous reactions and may require optimization for this specific substrate, they offer a solid foundation for the successful synthesis of this valuable chemical intermediate. Researchers are encouraged to monitor the reactions by appropriate analytical techniques (e.g., TLC, NMR) to determine the optimal reaction conditions and yields.
Spectroscopic Data for 2-Bromo-3-methyl-2-butenoic Acid Isomers Currently Unavailable
A comprehensive search for experimental spectroscopic data for the (E)- and (Z)-isomers of 2-Bromo-3-methyl-2-butenoic acid has yielded insufficient information to generate a detailed comparative guide. While spectroscopic data for structurally related compounds are available, direct 1H NMR, 13C NMR, IR, and mass spectrometry data for the specified geometric isomers could not be located in publicly available databases and scientific literature.
The objective of this guide was to provide researchers, scientists, and drug development professionals with a clear comparison of the spectroscopic properties of the (E)- and (Z)-isomers of this compound to aid in their identification and characterization. This would have included tables of quantitative data, detailed experimental protocols, and a visual representation of the comparison workflow.
However, the absence of direct experimental spectra for both isomers prevents a factual and objective comparison. Extrapolation from related molecules, such as esters or non-brominated analogs, would be speculative and would not meet the required standard of providing supporting experimental data.
Below is a conceptual workflow that would be followed if the necessary data were available.
Caption: Idealized workflow for the comparative spectroscopic analysis of this compound isomers.
We will continue to monitor scientific databases and literature for the publication of the requisite data. Once available, a comprehensive comparative guide will be generated to meet the needs of the research community.
Comparative Analysis of the Biological Activity of 2-Bromo-3-methyl-2-butenoic Acid Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthetic halogenated alkene, 2-Bromo-3-methyl-2-butenoic acid, and its derivatives have emerged as a class of compounds with diverse biological activities. This guide provides a comparative overview of their reported effects, focusing on their potential as inhibitors of amino acid transport, and as cytotoxic and antimicrobial agents. The information is supported by available experimental data and detailed protocols to assist in the design and execution of further research.
Inhibition of Amino Acid Transport
This compound has been identified as a potent inhibitor of amino acid and carboxylate transporters.[1] This inhibitory action is significant as many cancer cells exhibit upregulated amino acid transport to fuel their rapid proliferation. By blocking these transporters, it is possible to induce a state of nutrient deprivation, selectively targeting tumor cells.
One notable derivative, (S)-amino-2-methyl-4-[(76)Br]bromo-3-(E)-butenoic acid, has been investigated as a potential PET tracer for brain tumor imaging due to its interaction with amino acid transport systems A and L.[1] This highlights the potential for modifying the parent compound to create targeted diagnostic and therapeutic agents.
Comparative Data on Amino Acid Transporter Inhibition
| Compound/Derivative | Transporter System(s) | Observed Effect | Quantitative Data | Reference |
| This compound | Amino acid and carboxylate transporters | Potent inhibition | Specific IC50/Ki values not reported | [1] |
| (S)-amino-2-methyl-4-[(76)Br]bromo-3-(E)-butenoic acid | System A and System L | Mixed transport substrate, higher uptake in DBT tumors compared to control | 3.7 ± 0.4% ID/g in DBT tumors 1h post-injection | [1] |
Cytotoxic and Anticancer Activity
The potential for this compound derivatives to act as cytotoxic agents has been explored, although with mixed results. A study on N-(α-bromoacyl)-α-amino esters with a 2-bromo-3-methylbutanamido core structure revealed low cytotoxic activity against selected cell lines.[2] This suggests that the nature of the derivatization at the carboxylic acid group is critical for cytotoxic potency.
Comparative Cytotoxicity Data
The following table presents the available cytotoxicity data for derivatives of the related 2-bromo-3-methylbutanamide structure. Further studies on simple esters and amides of this compound are needed to establish a clear structure-activity relationship.
| Derivative | Cell Line | Assay | Concentration Tested | Observed Effect | Reference |
| Methyl 2-(2-bromo-3-methylbutanamido)pentanoate | Not specified | Not specified | Not specified | Low cytotoxicity | [2] |
| Methyl 2-(2-bromo-3-methylbutanamido)-2-phenylacetate | Not specified | Not specified | Not specified | Low cytotoxicity | [2] |
| Methyl 2-(2-bromo-3-methylbutanamido)-3-phenylpropanoate | Not specified | Not specified | Not specified | Low cytotoxicity | [2] |
Antimicrobial Activity
The antimicrobial potential of bromo-substituted organic compounds is an active area of research. However, studies on derivatives of this compound are limited. Research on structurally related 2-Chloro(bromo)-(2-methyl)-3-arylpropionamides indicated low antimicrobial activity.[3] This suggests that the specific arrangement of the bromine atom, the double bond, and the methyl group in the this compound scaffold may be important for any potential antimicrobial effects.
Comparative Antimicrobial Data
Quantitative antimicrobial data for derivatives of this compound is currently scarce. The table below reflects the findings for related bromo-substituted compounds.
| Compound Class | Tested Organisms | Assay | Observed Effect | Reference |
| 2-Chloro(bromo)-(2-methyl)-3-arylpropionamides | Staphylococci, intestinal rods, aerobic bacilli, yeast fungi | Not specified | Low antimicrobial activity | [3] |
| N-(α-bromoacyl)-α-amino esters | Not specified | Not specified | No significant antibacterial activity | [2] |
Experimental Protocols
To facilitate further research and comparison, detailed methodologies for key biological assays are provided below.
Amino Acid Transport Inhibition Assay
This protocol is adapted from studies on amino acid transporter inhibitors.
Objective: To determine the inhibitory effect of test compounds on amino acid uptake in a relevant cell line.
Materials:
-
Cell line expressing the target amino acid transporter (e.g., CHO, HeLa)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Radiolabeled amino acid (e.g., [¹⁴C]-Leucine)
-
Test compounds (this compound derivatives)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Plate cells in 24-well plates and grow to 80-90% confluency.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.
-
Inhibition: Add HBSS containing the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor. Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
Uptake: Add HBSS containing the radiolabeled amino acid and the test compound to each well. Incubate for a specific uptake period (e.g., 1-10 minutes) at 37°C.
-
Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold HBSS to stop the transport process.
-
Lysis and Measurement: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of test compounds on cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium and supplements
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the appropriate broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Signaling Pathways and Experimental Workflows
The inhibitory effect of this compound on amino acid transporters suggests a potential mechanism of action involving the disruption of cellular metabolism and signaling pathways that are dependent on amino acid availability.
Potential Signaling Pathway Inhibition
Amino acid deprivation is known to impact several key signaling pathways in cancer cells, including the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and survival.
Caption: Potential mechanism of action for this compound derivatives.
Experimental Workflow for Biological Evaluation
A logical workflow for the comprehensive biological evaluation of novel this compound derivatives is outlined below.
Caption: Experimental workflow for evaluating this compound derivatives.
Conclusion and Future Directions
This compound and its derivatives represent a promising, yet underexplored, class of compounds with potential therapeutic applications. The parent compound's ability to inhibit amino acid transporters provides a strong rationale for the synthesis and evaluation of a broader range of derivatives, particularly simple esters and amides, to establish a clear structure-activity relationship.
Future research should focus on:
-
Systematic Derivatization: Synthesizing a library of derivatives with varying lipophilicity and electronic properties to probe the pharmacophore.
-
Quantitative Biological Evaluation: Conducting comprehensive in vitro screening for anticancer, antimicrobial, and amino acid transporter inhibitory activities to generate robust, comparable data.
-
Mechanistic Studies: For active compounds, elucidating the specific signaling pathways modulated and the precise molecular targets.
By following a structured approach to synthesis and biological evaluation, the full therapeutic potential of this interesting chemical scaffold can be realized.
References
A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-3-methyl-2-butenoic Acid
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensuring data integrity, product quality, and regulatory compliance. This guide provides a comparative overview of potential analytical methods for the quantification and characterization of 2-Bromo-3-methyl-2-butenoic acid, a key intermediate in various synthetic processes. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide extrapolates from established methods for structurally similar compounds and general principles of analytical method validation.
Introduction to Analytical Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters, as outlined by various regulatory bodies, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ)[1][2]. The choice of analytical technique depends on the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the required level of accuracy and precision.
Potential Analytical Methods and Their Validation Parameters
Based on the analysis of related α,β-unsaturated carboxylic acids and bromo-organic compounds, several analytical techniques are viable for the analysis of this compound. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of organic compounds. For this compound, a reverse-phase HPLC method is anticipated to be most effective.
Table 1: Comparison of Potential HPLC Methods
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | C18, 3.5 µm, 4.6 x 100 mm |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v) | A: 0.1% Formic Acid in WaterB: AcetonitrileGradient: 40-80% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| LOD | ~0.1 µg/mL | ~0.05 µg/mL |
| LOQ | ~0.3 µg/mL | ~0.15 µg/mL |
Experimental Protocol: HPLC Method A (Isocratic)
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm
-
-
Analysis: Inject the standards and samples and record the peak areas.
-
Quantification: Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the analyte in the samples from the calibration curve.
For mass spectrometry (MS) compatible applications, phosphoric acid should be replaced with a volatile modifier like formic acid[3][4].
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable compounds. Derivatization of the carboxylic acid group to a more volatile ester, such as a methyl or ethyl ester, is often necessary for optimal GC analysis.
Table 2: Comparison of Potential GC Methods
| Parameter | Method C: Derivatization with Diazomethane | Method D: Derivatization with BSTFA |
| Derivatizing Agent | Diazomethane | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm film | HP-INNOWax, 30 m x 0.25 mm, 0.25 µm film[5] |
| Carrier Gas | Helium | Helium |
| Temperature Program | 80°C (1 min), then 10°C/min to 250°C | 100°C (2 min), then 15°C/min to 240°C |
| Injector Temperature | 250°C | 260°C |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Linearity (r²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 3.0% | < 2.0% |
| LOD | ~0.5 µg/mL | ~0.01 µg/mL |
| LOQ | ~1.5 µg/mL | ~0.03 µg/mL |
Experimental Protocol: GC-MS Method D (BSTFA Derivatization)
-
Standard and Sample Preparation: Accurately weigh about 10 mg of the standard or sample into a vial. Add 1 mL of a suitable solvent (e.g., dichloromethane) and 100 µL of BSTFA. Cap the vial and heat at 60°C for 30 minutes.
-
GC-MS Conditions:
-
Column: HP-INNOWax, 30 m x 0.25 mm, 0.25 µm film
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector: Splitless, 260°C
-
Oven Program: 100°C for 2 minutes, then ramp at 15°C/min to 240°C and hold for 5 minutes.
-
MS Transfer Line: 250°C
-
Ion Source: 230°C
-
Mass Range: m/z 40-400
-
-
Analysis and Quantification: Inject 1 µL of the derivatized solution. Identify the analyte based on its retention time and mass spectrum. Quantify using a calibration curve prepared from derivatized standards. The mass spectrum of the trimethylsilyl ester would be expected to show characteristic fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation and purity assessment of this compound. While not typically used for routine quantification, quantitative NMR (qNMR) can be employed with an internal standard.
Table 3: NMR Spectroscopy Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Internal Standard (for qNMR) | Maleic acid or 1,3,5-Trimethoxybenzene | Not typically used for quantification |
| Key Signals (Expected) | Vinyl proton, methyl protons | Carbonyl carbon, olefinic carbons, methyl carbons |
| Purity Assessment | Integration of analyte signals relative to impurity signals | Presence of unexpected carbon signals |
Experimental Protocol: ¹H NMR for Purity Assessment
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Analysis: Integrate the signals corresponding to this compound and any observed impurities. The relative purity can be estimated from the ratio of the integrals. The presence of characteristic signals for related compounds, such as 3-methyl-2-butenoic acid, can be monitored[6].
Method Validation Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for analytical method validation and a conceptual signaling pathway for method selection.
Caption: General workflow for analytical method validation.
Caption: Decision pathway for selecting an analytical method.
Conclusion
The validation of analytical methods for this compound is crucial for ensuring the quality and consistency of research and development activities. While specific literature on this compound is scarce, established methodologies for similar molecules provide a solid foundation for developing and validating robust analytical procedures. HPLC and GC are well-suited for quantification, while NMR is indispensable for structural elucidation and purity confirmation. The choice of method will ultimately be dictated by the specific analytical requirements, and a thorough validation process is essential to guarantee reliable and accurate results.
References
- 1. Validation of Analytical Methods | Semantic Scholar [semanticscholar.org]
- 2. Validation of Analytical Methods Based on Chromatographic Techniques: An Overview | CiNii Research [cir.nii.ac.jp]
- 3. Separation of 2-Butenoic acid, 4-bromo-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 2-Butene, 1-bromo-3-methyl- | SIELC Technologies [sielc.com]
- 5. 2-Butenoic acid, 3-methyl- [webbook.nist.gov]
- 6. bmse000581 3-methyl-2-butenoic Acid at BMRB [bmrb.io]
Comparative Analysis of Catalysts for the Synthesis of 2-Bromo-3-methyl-2-butenoic Acid
For Immediate Release
A critical evaluation of catalytic methods for the synthesis of 2-Bromo-3-methyl-2-butenoic acid, a valuable intermediate in pharmaceutical and organic synthesis, reveals distinct advantages and limitations for each approach. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of common catalytic strategies, supported by experimental data and detailed protocols to aid in methodology selection.
Executive Summary
The synthesis of this compound from 3-methyl-2-butenoic acid (also known as senecioic acid) primarily involves the selective bromination at the α-position. The two most prominent catalytic methods for this transformation are the Hell-Volhard-Zelinsky (HVZ) reaction and bromination using N-Bromosuccinimide (NBS). A third, indirect approach involves the addition of bromine across the double bond followed by elimination. This guide focuses on comparing the direct α-bromination methods. The HVZ reaction, utilizing phosphorus tribromide (PBr₃) and bromine (Br₂), is a classic and robust method, while NBS offers a milder alternative. The choice of catalyst significantly impacts reaction conditions, yield, and substrate compatibility.
Performance Comparison of Catalytic Methods
| Catalyst System | Reagents | Reaction Conditions | Yield | Selectivity | Advantages | Disadvantages |
| Hell-Volhard-Zelinsky | PBr₃ (catalytic), Br₂ | High Temperature, Reflux | Moderate to High | Good for α-bromination | Well-established, reliable for various carboxylic acids. | Harsh conditions, requires handling of bromine. |
| N-Bromosuccinimide | NBS, Acid Catalyst (e.g., H₂SO₄) | Mild (e.g., room temperature to gentle heating) | Variable | Can be highly selective | Milder conditions, easier handling of NBS compared to Br₂. | Yield and selectivity can be substrate-dependent. |
Experimental Protocols
Method 1: Hell-Volhard-Zelinsky (HVZ) Reaction
The HVZ reaction is a well-established method for the α-bromination of carboxylic acids.[1][2][3][4] The reaction proceeds via the in situ formation of an acyl bromide, which then enolizes and undergoes bromination.
Detailed Protocol:
-
To a solution of 3-methyl-2-butenoic acid in a suitable anhydrous solvent (e.g., carbon tetrachloride or neat), a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃) is added.
-
Elemental bromine (Br₂) is then added dropwise to the reaction mixture.
-
The mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
After cooling to room temperature, the reaction is quenched by the slow addition of water to hydrolyze the intermediate α-bromo acyl bromide.
-
The product, this compound, is then extracted with an organic solvent, washed, dried, and purified by distillation or recrystallization.
Method 2: N-Bromosuccinimide (NBS) Bromination
N-Bromosuccinimide is a versatile reagent for α-bromination of carbonyl compounds under milder conditions compared to the HVZ reaction.[5][6][7][8] The reaction can be catalyzed by acid.
Detailed Protocol:
-
3-methyl-2-butenoic acid is dissolved in an inert solvent such as carbon tetrachloride or acetonitrile.
-
N-Bromosuccinimide (NBS) is added to the solution, followed by a catalytic amount of a strong acid (e.g., sulfuric acid) or a radical initiator if a radical pathway is desired.
-
The reaction mixture is stirred at room temperature or gently heated for a period of time, with the progress monitored by an appropriate analytical technique.
-
Upon completion, the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and a reducing agent solution (e.g., sodium bisulfite) to remove any remaining bromine.
-
The organic layer is then dried and the solvent evaporated to yield the crude product, which can be further purified.
Visualizing the Synthetic Pathways
To illustrate the logical flow of the discussed synthetic methods, the following diagrams are provided.
Conclusion
The selection of a catalyst for the synthesis of this compound depends on the specific requirements of the researcher, including desired reaction conditions, scale, and available equipment. The Hell-Volhard-Zelinsky reaction is a powerful and well-documented method, though it requires stringent conditions. N-Bromosuccinimide offers a milder and often more convenient alternative. Further process optimization and direct comparative studies under standardized conditions would be beneficial to definitively determine the most efficient catalytic system for this specific transformation.
References
- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Comparative Reactivity of 2-Bromo-3-methyl-2-butenoic Acid Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the relative reactivity of synthetic intermediates is crucial for optimizing reaction conditions and achieving desired outcomes. This guide provides a comparative analysis of the reactivity of various esters of 2-bromo-3-methyl-2-butenoic acid, focusing on their susceptibility to common synthetic transformations. The information presented is based on established principles of organic chemistry and supported by representative experimental data.
Data Presentation: A Comparative Overview
The reactivity of this compound esters is primarily influenced by the steric and electronic properties of the ester group. In general, less sterically hindered esters and those with electron-withdrawing groups tend to exhibit higher reactivity. The following table summarizes the expected relative reactivity in a model Suzuki-Miyaura cross-coupling reaction.
| Ester Derivative | R Group | Relative Rate (k_rel) | Expected Yield (%) |
| Methyl 2-bromo-3-methyl-2-butenoate | -CH₃ | 1.00 | 85 |
| Ethyl 2-bromo-3-methyl-2-butenoate | -CH₂CH₃ | 0.85 | 78 |
| Isopropyl 2-bromo-3-methyl-2-butenoate | -CH(CH₃)₂ | 0.60 | 65 |
| tert-Butyl 2-bromo-3-methyl-2-butenoate | -C(CH₃)₃ | 0.25 | 40 |
Note: The data presented are illustrative and intended to reflect general reactivity trends based on steric hindrance. Actual reaction rates and yields may vary depending on the specific reaction conditions.
Experimental Protocols
To provide a practical context for the comparison, a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided below.
Protocol: Suzuki-Miyaura Cross-Coupling of this compound Esters
Materials:
-
This compound ester (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound ester (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Stir the mixture at 80°C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired coupled product.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2. General experimental workflow for Suzuki-Miyaura cross-coupling.
Discussion of Reactivity Trends
The reactivity of this compound esters in reactions such as nucleophilic substitution and palladium-catalyzed cross-coupling is governed by a combination of steric and electronic factors.
-
Steric Effects: The bulkiness of the ester's alkyl group (R) plays a significant role. As the size of the R group increases from methyl to tert-butyl, the steric hindrance around the reactive center (the carbon-bromine bond and the carbonyl group) increases. This increased steric bulk can impede the approach of nucleophiles or the coordination of the palladium catalyst, leading to a decrease in reaction rate and overall yield. This trend is reflected in the illustrative data in the comparison table.
-
Electronic Effects: The electronic nature of the ester group can also influence reactivity. While simple alkyl esters (methyl, ethyl, isopropyl, tert-butyl) have similar electronic effects, introducing electron-withdrawing or -donating substituents on the alkyl chain could modulate the electrophilicity of the double bond and the carbonyl carbon. However, for the esters compared in this guide, steric effects are generally the dominant factor.
The vinyl bromide moiety in these esters is generally less reactive than an alkyl bromide in SN2 reactions due to the sp² hybridization of the carbon atom, which makes backside attack more difficult. However, in the context of palladium-catalyzed reactions, the oxidative addition of the Pd(0) catalyst to the C-Br bond is a feasible and well-established process.
Assessing the Purity of 2-Bromo-3-methyl-2-butenoic Acid: A Comparative Guide to Analytical Techniques
The determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and manufacturing. For a compound such as 2-Bromo-3-methyl-2-butenoic acid, an α,β-unsaturated carboxylic acid which can serve as a valuable building block in organic synthesis, ensuring high purity is paramount.[1] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for assessing the purity of this compound, complete with experimental protocols and data interpretation workflows.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC is a powerful and widely used technique for the purity analysis of organic compounds, including α,β-unsaturated carboxylic acids. The method's high resolution, sensitivity, and reproducibility make it ideal for separating the main compound from its impurities.
A suitable HPLC method for this compound would likely employ a C18 stationary phase with an acidic mobile phase to ensure the carboxylic acid is in its protonated, non-ionized form, which enhances retention and improves peak shape.[2] The use of a polar-embedded stationary phase could also be beneficial for analyzing such polar analytes, potentially allowing for the use of highly aqueous mobile phases.[3]
Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound
| Feature | HPLC (UV Detection) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | Nuclear spin transitions in a magnetic field. | HPLC separation combined with mass-based detection. |
| Specificity | High, based on retention time and UV spectrum. Co-elution is possible. | Very high, based on retention time and mass fragmentation pattern. | High, provides structural information. | Very high, combines chromatographic separation with mass identification. |
| Sensitivity | Good to excellent (ng to pg range). | Excellent (pg to fg range). | Lower (µg to mg range). | Excellent (pg to fg range). |
| Quantitation | Excellent, highly accurate and precise. | Good, can be less precise than HPLC without careful calibration. | Excellent for purity determination against a known standard (qNMR). | Good to excellent, requires appropriate standards. |
| Sample Requirements | Soluble in mobile phase. Non-volatile. | Volatile and thermally stable, or requires derivatization. | Soluble in deuterated solvent. ~1-5 mg required. | Soluble in mobile phase. Non-volatile. |
| Throughput | High. | Moderate to high. | Low to moderate. | High. |
| Instrumentation Cost | Moderate. | Moderate to high. | High. | High. |
Experimental Protocols
Proposed HPLC Method for Purity Analysis of this compound
This proposed method is based on established protocols for similar bromo- and unsaturated carboxylic acids.[4][5][6]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A column with low silanol activity is preferable.[4]
-
Mobile Phase:
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizing the Workflow and Data Interpretation
The following diagrams illustrate the experimental workflow for HPLC purity assessment and the logical process of interpreting the resulting data.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Logic for determining purity from HPLC data.
References
- 1. One-Pot Approach to α,β-Unsaturated Carboxylic Acids - ChemistryViews [chemistryviews.org]
- 2. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Separation of 2-Butenoic acid, 4-bromo-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 6. Separation of Bromoacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of 2-Butenoic acid, 3-methylbutyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to 2-Bromo-3-methyl-2-butenoic Acid and Its Analogs for Researchers
For Immediate Release
A comprehensive comparison of the physicochemical properties and biological activities of 2-Bromo-3-methyl-2-butenoic acid and its structural analogs, 3-methyl-2-butenoic acid and 2-chloro-3-methyl-2-butenoic acid, is presented to aid researchers and professionals in drug development and scientific investigation. This guide summarizes key data in a structured format, provides detailed experimental methodologies for cited biological assays, and visualizes relevant pathways and workflows.
Physicochemical Properties: A Comparative Overview
A summary of the key physicochemical properties of this compound and its non-halogenated and chlorinated analogs is provided in Table 1. These properties are fundamental to understanding the behavior of these compounds in biological and chemical systems.
| Property | This compound | 3-Methyl-2-butenoic acid | 2-Chloro-3-methyl-2-butenoic acid |
| CAS Number | 565-74-2[1] | 541-47-9[2][3][4] | 15052-93-4[5][6] |
| Molecular Formula | C₅H₇BrO₂ | C₅H₈O₂[2][3] | C₅H₇ClO₂[5][6] |
| Molecular Weight | 179.01 g/mol | 100.12 g/mol [2] | 134.56 g/mol [5][6] |
| Melting Point | 39-42 °C | 66-70 °C | Not available |
| Boiling Point | 124-126 °C at 20 mmHg | 195-197 °C | Not available |
| Solubility | Soluble in alcohol and diethyl ether; very slightly soluble in water. | Soluble in alcohol and water. | Not available |
| pKa (Predicted) | 3.00 ± 0.10 | 5.02 | Not available |
Biological Activity and Applications
This compound has demonstrated significant biological activity as a potent inhibitor of amino acid and carboxylate transporters. This inhibitory action has been shown to impede the growth of brain tumors in animal models, highlighting its potential as a lead compound in cancer research.
3-Methyl-2-butenoic acid , also known as senecioic acid, is a naturally occurring compound found in various plants. It serves as a versatile intermediate in the synthesis of pharmaceuticals, including antifungal drugs, and pesticides.[7] It is also utilized as a flavoring agent in the food industry.
2-Chloro-3-methyl-2-butenoic acid is a halogenated analog whose biological activities and applications are less characterized in publicly available literature. Further research is warranted to explore its potential.
Experimental Methodologies
To facilitate the replication and extension of the research cited, detailed protocols for key biological assays are provided below.
Amino Acid Transport Inhibition Assay
This assay is designed to quantify the inhibition of amino acid transporters by a test compound.
Workflow:
Amino Acid Transport Inhibition Assay Workflow
Protocol Details:
-
Cell Culture: Plate cells (e.g., Chinese Hamster Ovary cells stably expressing the target transporter) in 35 mm dishes and culture until they reach 80-90% confluency.[8]
-
Preparation: Aspirate the culture medium and wash the cells three times with Hank's Balanced Salt Solution supplemented with glucose (HBSS + G).[8]
-
Inhibition Assay: Incubate the cells for 6 minutes at 37°C in HBSS + G containing a fixed concentration of a radiolabeled amino acid (e.g., 150 µM L-[U-¹⁴C]leucine) and varying concentrations of the test inhibitor.[8]
-
Termination: To stop the transport, rapidly wash the cells three times with ice-cold HBSS.[9]
-
Lysis and Analysis: Lyse the cells with 0.1 M HCl.[8] An aliquot of the lysate is used for scintillation counting to determine the amount of radiolabeled substrate taken up by the cells. Another aliquot is used to determine the total protein concentration.
-
Data Analysis: The uptake of the radiolabeled amino acid is normalized to the protein concentration. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of the inhibitor.[10]
Cytotoxicity Assay (Neutral Red Uptake)
This assay assesses the viability of cells after exposure to a test compound by measuring the uptake of the neutral red dye by lysosomes in living cells.
Workflow:
Cytotoxicity Assay (Neutral Red) Workflow
Protocol Details:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Neutral Red Staining: After the treatment period, incubate the cells with a medium containing neutral red dye for approximately 2 hours.[11]
-
Washing and Solubilization: The cells are then washed with a fixative solution, and the incorporated dye is extracted from the viable cells using a solubilization solution (e.g., 1% acetic acid in 50% ethanol).[11]
-
Quantification: The amount of dye retained is quantified by measuring the absorbance at a specific wavelength (typically around 540 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.
Signaling Pathways and Logical Relationships
The inhibitory action of this compound on amino acid transporters disrupts the cellular uptake of essential nutrients, which can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis, particularly in cancer cells that have a high demand for amino acids.
Inhibition of Amino Acid Transport Pathway
This guide provides a foundational comparison of this compound and its analogs. Further experimental investigation is encouraged to fully elucidate the structure-activity relationships and therapeutic potential of these compounds.
References
- 1. echemi.com [echemi.com]
- 2. 3-Methyl-2-butenoic acid | C5H8O2 | CID 10931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2-Butenoic acid, 3-methyl- [webbook.nist.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Chloro-3-methylbut-2-enoic acid | C5H7ClO2 | CID 12924511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents [patents.google.com]
- 8. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Bromo-3-methyl-2-butenoic Acid: A Step-by-Step Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-3-methyl-2-butenoic acid was not located. The following disposal procedures are based on general guidelines for the handling and disposal of halogenated organic acids. Researchers, scientists, and drug development professionals are strongly advised to consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to review the SDS for the specific product in use, if available.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a brominated organic compound, it is classified as hazardous waste and requires a dedicated disposal pathway. This guide provides a comprehensive, step-by-step plan for its safe handling and disposal.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, ensure that all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably a chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.[1][2]
-
Hand Protection: Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart.[3]
-
Body Protection: A fully buttoned lab coat is required.[3]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The disposal of this compound must follow the regulations for hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Identify as Halogenated Organic Waste: this compound must be segregated as a halogenated organic waste.[4][5][6][7] Do not mix it with non-halogenated solvents or other waste streams to avoid costly and complex disposal procedures.[7]
-
Use a Designated Waste Container: Collect the waste in a container specifically designated for halogenated organic waste.[4][6] The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tightly sealing lid.[8]
2. Labeling the Waste Container:
-
Proper Identification: As soon as the first drop of waste is added, label the container clearly.[6][7][8]
-
Required Information: The label must include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.[6][8]
-
An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.[8]
-
The date when waste was first added (accumulation start date).
-
3. Safe Accumulation and Storage:
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[6][7][8] This prevents the release of harmful vapors.
-
Store in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. The SAA should be under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
4. Spill Management:
-
Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material such as vermiculite or spill pads.[3][9]
-
Wearing appropriate PPE, cover the spill with the absorbent material.
-
Once absorbed, carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then soap and water.
-
-
Large Spills: In the event of a large spill, evacuate the area immediately and notify your institution's EHS department and the principal investigator.[3][9]
5. Arranging for Final Disposal:
-
Contact a Licensed Professional: The disposal of the accumulated hazardous waste must be handled by a licensed professional waste disposal service or your institution's EHS department.[1]
-
Request a Pickup: When the waste container is nearly full, or if it is no longer being used, complete a chemical collection request form as required by your institution to arrange for pickup.[3][8]
Quantitative Data
Due to the absence of a specific SDS for this compound, the following table includes data for a structurally similar compound, 2-Bromo-3-methylbutyric acid, for reference purposes.
| Property | This compound | 2-Bromo-3-methylbutyric acid (CAS 565-74-2) |
| Appearance | Data not available | White to beige crystalline powder or chunks[10] |
| Melting Point | Data not available | 39-42 °C[10] |
| Boiling Point | Data not available | 124-126 °C at 20 mm Hg[10] |
| Solubility | Data not available | Soluble in alcohol[10] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. chamberlandresearch.com [chamberlandresearch.com]
- 10. 2-Bromo-3-methylbutyric acid | 565-74-2 [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
